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  • Product: 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol
  • CAS: 1201657-26-2

Core Science & Biosynthesis

Foundational

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol Executive Summary 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a heterocyclic building block of significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Executive Summary

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. This molecule uniquely combines the strained, sp³-rich azetidine ring with the synthetically versatile 2-chloropyrimidine moiety. The azetidine scaffold is known to enhance key drug-like properties such as metabolic stability, solubility, and conformational rigidity, making it a highly sought-after motif in modern drug design.[1][2] Concurrently, the 2-chloropyrimidine group serves as a reactive "handle," enabling facile derivatization through nucleophilic aromatic substitution, which is crucial for the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical characterization, and its applications as a strategic intermediate in drug discovery programs.

Compound Identification and Structure

The fundamental identity of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is established by its unique structural features and chemical identifiers.

IdentifierValueSource(s)
CAS Number 1201657-26-2[3][4]
Molecular Formula C₇H₈ClN₃O[4]
Molecular Weight 185.61 g/mol [3]
IUPAC Name 1-(2-chloropyrimidin-4-yl)azetidin-3-ol[3]
InChI Key QEQTZFCNODTJTC-UHFFFAOYSA-N[3]
Molecular Structure

The structure consists of a four-membered azetidine ring substituted with a hydroxyl group at the 3-position. The nitrogen atom of this azetidine ring is covalently bonded to the C4 position of a 2-chloropyrimidine ring. This arrangement imparts a unique combination of steric and electronic properties that are valuable for molecular design.

Caption: Chemical structure of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

Physicochemical Properties

Detailed experimental data for this specific compound is not widely published. However, its properties can be inferred from its structure and data on analogous compounds.

PropertyValue/ObservationRationale/Reference
Physical State Solid[3]
Appearance White to yellow solidInferred from similar compounds.[5]
Melting Point Data not availableRequires experimental determination.
Boiling Point Data not availableRequires experimental determination under vacuum to prevent decomposition.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Based on the polarity imparted by the hydroxyl group and nitrogen atoms.
Experimental Protocols for Property Determination

For researchers requiring precise data, the following standard methodologies are recommended.

Protocol 1: Melting Point Determination (Capillary Method)

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C/min for a preliminary rapid scan.

  • Observe the approximate melting range.

  • Allow the apparatus to cool.

  • Using a new sample, heat rapidly to about 20 °C below the approximate melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Protocol 2: Solubility Determination (Shake-Flask Method)

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle, or centrifuge to separate the undissolved solid.

  • Carefully extract a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy with a pre-established calibration curve.

  • Express solubility in units such as mg/mL or mol/L.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Pyrimidine Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyrimidine ring.

    • Azetidine Protons: The azetidine ring protons will appear as multiplets in the upfield region (typically δ 3.5-5.0 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) will likely be a multiplet. The other four protons on the remaining two carbons will present as complex multiplets due to geminal and vicinal coupling.

    • Hydroxyl Proton: A broad singlet (or triplet if coupled) whose chemical shift is dependent on concentration and solvent. This peak can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR:

    • Pyrimidine Carbons: Four distinct signals are expected in the downfield region (δ 150-170 ppm). The carbon attached to the chlorine will be significantly affected.

    • Azetidine Carbons: Three signals are expected in the aliphatic region (δ 50-70 ppm). The carbon attached to the hydroxyl group will be the most downfield of the three.

Mass Spectrometry (MS)

The primary ionization technique would likely be Electrospray Ionization (ESI) due to the compound's polarity.

  • Molecular Ion Peak: The [M+H]⁺ ion is expected at m/z 186.0, with a characteristic isotopic pattern for one chlorine atom (an M+2 peak at m/z 188.0 with approximately one-third the intensity of the M peak).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the azetidine ring, or dehydration (loss of H₂O).

mol [C₇H₈ClN₃O+H]⁺ m/z = 186.0 frag1 Loss of Cl [M+H-Cl]⁺ m/z = 151.0 mol->frag1 frag2 Loss of H₂O [M+H-H₂O]⁺ m/z = 168.0 mol->frag2 frag3 Ring Cleavage (e.g., loss of C₂H₄O) m/z = 142.0 mol->frag3

Caption: Predicted ESI-MS fragmentation of the parent compound.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the azetidine ring.

  • C=N and C=C Stretch: Characteristic peaks in the 1500-1650 cm⁻¹ region from the pyrimidine ring.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most direct and industrially scalable synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages commercially available starting materials. The reaction proceeds by the displacement of one of the chlorine atoms from 2,4-dichloropyrimidine by the secondary amine of azetidin-3-ol.[6] The reaction is typically regioselective for the more reactive C4 position of the pyrimidine ring.

reactant1 2,4-Dichloropyrimidine conditions Base (e.g., K₂CO₃ or DIPEA) Solvent (e.g., ACN or DMF) Room Temp to 70°C reactant1->conditions reactant2 Azetidin-3-ol reactant2->conditions product 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol conditions->product

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Protocol 3: Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

  • To a stirred solution of azetidin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).

  • Add a solution of 2,4-dichloropyrimidine (1.0-1.2 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) for 5-16 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature. If a solid precipitate (e.g., carbonate salt) has formed, remove it by filtration.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water or brine to remove residual base and salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Chemical Reactivity and Mechanistic Insights
  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position remains a reactive site. It can be displaced by a wide range of nucleophiles (amines, thiols, alcohols) under thermal or palladium-catalyzed conditions. This allows the molecule to serve as a versatile scaffold for building diverse chemical libraries.

  • Hydroxyl Group Reactivity: The secondary alcohol on the azetidine ring is available for standard alcohol chemistry. It can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone (azetidin-3-one derivative). These transformations are critical for modulating the physicochemical properties of final drug candidates.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the strategic combination of its two core motifs.

  • The Azetidine Scaffold: Azetidines are considered "bioisosteres" for other common rings like piperidine or pyrrolidine but with distinct advantages. Their strained, rigid nature can lock a molecule into a specific, biologically active conformation, potentially increasing receptor affinity and selectivity.[1] The sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability compared to more aromatic structures.[1]

  • The 2-Chloropyrimidine Handle: This moiety is a cornerstone of kinase inhibitor design. The nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding site of a kinase. The chlorine at C2 provides a convenient point for diversification, allowing chemists to introduce various side chains to probe different regions of the binding pocket and optimize potency and selectivity.

scaffold 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol r1 R¹-Nucleophile (SₙAr at C2-Cl) scaffold->r1 r2 R²-Group (Reaction at OH) scaffold->r2 final_compounds Library of Drug Candidates r1->final_compounds r2->final_compounds

Caption: Role as a scaffold for chemical library diversification.

Safety, Handling, and Storage

No specific toxicology data is available for this compound. Therefore, it must be handled with the standard precautions applicable to new chemical entities in a research setting. Safety recommendations are based on data from structurally related compounds like 2-chloropyridines and azetidinols.[7][8]

Hazard CategoryRecommendationSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[8][10]
In case of Exposure Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air.[7][10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
Disposal Dispose of contents and container in accordance with all local, regional, and national regulations.[9]

References

  • SAFETY DATA SHEET (SDS) - Pyriproxyfen 0.86% ME. ADAMA. [Link]

  • MATERIAL SAFETY DATA SHEET - Chlorpyrifos. Greenbook. [Link]

  • 1-(2-chloropyrimidin-4-yl)azetidin-3-ol | 1201657-26-2. Moshang Chemical. [Link]

  • Decatungstate-Catalysed C(sp3)–H Azidation. Rice University. [Link]

  • N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS 1139453-98-7. APICMO. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • 1-(4-Iodopyridin-2-yl)azetidin-3-ol: Advanced Organic Compound. HFC. [Link]

  • N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Pharmaffiliates. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | CAS 1139453-98-7. Veeprho. [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]

  • ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. Scientific & Academic Publishing. [Link]

  • 4-azetidin-1-yl-2-chloropyrimidine. ChemWhat. [Link]

  • Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment. PMC. [Link]

Sources

Exploratory

Engineering Precision: The Role of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol in Targeting Fibroblast Growth Factor Receptors (FGFR)

Executive Summary In the landscape of targeted oncology, the design of highly selective kinase inhibitors relies on the precise geometric and electronic tuning of small-molecule fragments. 1-(2-Chloropyrimidin-4-yl)azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the design of highly selective kinase inhibitors relies on the precise geometric and electronic tuning of small-molecule fragments. 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (CAS: 1201657-26-2) has emerged as a critical synthetic intermediate in Fragment-Based Drug Discovery (FBDD) programs, most notably in the development of imidazo[1,2-a]pyridine-based inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family [1].

This technical guide dissects the chemical rationale, biological targeting mechanisms, and experimental workflows for utilizing this specific pyrimidine-azetidinol building block. By replacing traditional lipophilic tails with this polar, rigid, sp³-rich moiety, medicinal chemists can drastically improve kinase selectivity, aqueous solubility, and metabolic stability [2].

Chemical & Structural Rationale

The utility of 1-(2-chloropyrimidin-4-yl)azetidin-3-ol stems from its dual-functional nature, acting both as a reactive electrophile for library synthesis and as a highly optimized pharmacophore vector.

The 2-Chloropyrimidine Core: A Reactive Hub

The 2-chloropyrimidine moiety is highly electron-deficient, making it an ideal substrate for Nucleophilic Aromatic Substitution ( SN​Ar ). In the synthesis of FGFR inhibitors, this core is typically coupled with an amino-substituted bicyclic hinge-binder (e.g., an imidazo[1,2-a]pyridin-amine). The pyrimidine nitrogen atoms subsequently participate in critical hydrogen-bonding networks within the kinase domain.

The Azetidin-3-ol Moiety: Escaping "Flatland"

Historically, kinase inhibitors relied heavily on planar, aromatic rings to fill spatial pockets, leading to high lipophilicity (LogD), poor aqueous solubility, and off-target liabilities (such as hERG channel blockade or CYP450 inhibition). The incorporation of the azetidin-3-ol ring provides several distinct advantages:

  • Increased sp³ Character: The four-membered azetidine ring introduces three-dimensional complexity, breaking molecular planarity and improving thermodynamic solubility.

  • Rigid Hydrogen Bonding: The hydroxyl (-OH) group acts as a potent hydrogen bond donor/acceptor. The rigidity of the azetidine ring locks the -OH group into a specific vector, perfectly aligning it to interact with water molecules in the solvent-exposed channel of the kinase ATP-binding pocket.

  • Reduced Steric Bulk: The compact nature of the azetidine ring allows the molecule to navigate the narrow solvent channels of FGFR without clashing with the gatekeeper residues.

Primary Biological Target: The FGFR Family (FGFR1–4)

The Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, and FGFR4) are receptor tyrosine kinases (RTKs) that regulate cell proliferation, survival, and migration. Aberrant FGFR signaling—driven by gene amplifications, point mutations, or chromosomal translocations—is a primary oncogenic driver in multiple malignancies, including urothelial carcinoma, gastric cancer, and multiple myeloma [3].

The Selectivity Challenge: FGFR vs. VEGFR2

A historical bottleneck in FGFR inhibitor development is achieving selectivity against the closely related Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The kinase domains of FGFR and VEGFR2 share approximately 57% sequence homology. Dual inhibition often leads to severe dose-limiting toxicities, such as hypertension, driven by VEGFR2 blockade [2].

The 1-(2-chloropyrimidin-4-yl)azetidin-3-ol fragment is specifically utilized to solve this. When the imidazopyridine core binds to the adenine pocket (hinge region), the pyrimidine-azetidinol tail extends outward. The subtle conformational differences in the solvent-exposed regions of FGFR versus VEGFR2 allow the azetidin-3-ol hydroxyl group to form a stabilizing interaction exclusively in FGFR, yielding a >10-fold selectivity window.

FGFR_Pathway FGF FGF Ligand FGFR FGFR1-4 Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 / GRB2 Adaptors FGFR->FRS2 PI3K PI3K / AKT Pathway (Cell Survival) FRS2->PI3K MAPK RAS / MAPK Pathway (Proliferation) FRS2->MAPK Cancer Tumorigenesis PI3K->Cancer MAPK->Cancer Inhibitor Imidazopyridine-Pyrimidine Inhibitor Inhibitor->FGFR ATP Competitive Blockade

Figure 1: FGFR Signaling Pathway and the pharmacological intervention point of imidazopyridine-based inhibitors.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols represent a self-validating system for synthesizing and evaluating compounds derived from 1-(2-chloropyrimidin-4-yl)azetidin-3-ol.

Protocol 1: SN​Ar Coupling Synthesis

Causality: The displacement of the 2-chloro group requires elevated temperatures and a non-nucleophilic base to neutralize the generated HCl, driving the reaction to completion without degrading the azetidinol ring.

  • Preparation: In a microwave-safe vial, combine the imidazo[1,2-a]pyridin-amine derivative (1.0 eq) and 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (1.2 eq).

  • Solvent & Base: Suspend the mixture in anhydrous n-butanol. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Seal the vial and heat under microwave irradiation at 120°C for 45 minutes.

  • Validation Checkpoint: Sample the reaction mixture for LC-MS. The disappearance of the 1-(2-chloropyrimidin-4-yl)azetidin-3-ol mass peak ( [M+H]+≈186.0 ) and the appearance of the product mass confirms conversion.

  • Purification: Concentrate under reduced pressure and purify via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid). Confirm final structure via 1H -NMR, ensuring the azetidine protons (multiplets around 3.8–4.5 ppm) remain intact.

Protocol 2: TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays to eliminate compound auto-fluorescence interference, a common artifact with highly conjugated heterocyclic compounds.

  • Enzyme Preparation: Incubate recombinant human FGFR1-4 and VEGFR2 kinase domains with a biotinylated poly-GT substrate.

  • Compound Addition: Add the synthesized inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) in a 384-well plate.

  • Reaction Initiation: Add ATP at the predetermined Km​ concentration for each specific kinase to ensure competitive inhibition can be accurately measured. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Use PD173074 as a positive control for FGFR inhibition.

Protocol 3: Cellular Proliferation & Counter-Screening

Causality: Biochemical potency does not guarantee cellular efficacy due to permeability issues. Furthermore, a counter-screen is mandatory to prove that cell death is driven by on-target FGFR inhibition rather than general cytotoxicity.

  • Cell Lines: Plate SNU-16 cells (gastric cancer, FGFR2 amplified) and A549 cells (lung cancer, FGFR independent) in 96-well plates at 3,000 cells/well.

  • Treatment: Treat cells with the inhibitor for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels as a proxy for cell viability.

  • Analysis: A valid lead compound will show an IC50​<50 nM in SNU-16 cells, and an in A549 cells, proving mechanism-based toxicity.

Workflow Frag Imidazo[1,2-a]pyridine (Hinge Binder) SNAr SNAr Coupling (DIPEA, n-BuOH, 120°C) Frag->SNAr Tail 1-(2-Chloropyrimidin-4-yl) azetidin-3-ol Tail->SNAr Lead Lead FGFR Inhibitor SNAr->Lead Assay TR-FRET Kinase Assay (Selectivity Profiling) Lead->Assay Cell SNU-16 Cell Assay (Viability & Counter-screen) Assay->Cell Opt Candidate Selection Cell->Opt

Figure 2: FBDD workflow from chemical synthesis using the azetidinol fragment to biological validation.

Quantitative Data Presentation

The table below summarizes the expected biochemical and cellular profile of an optimized imidazo[1,2-a]pyridine compound utilizing the 1-(2-chloropyrimidin-4-yl)azetidin-3-ol fragment, demonstrating the critical selectivity window over VEGFR2.

Table 1: Comparative Kinase Selectivity and Cellular Efficacy Profile

Target / Cell LineAssay TypeExpected IC50​ (nM)Biological Implication
FGFR1 TR-FRET Biochemical2.5 ± 0.4High potency against target kinase
FGFR2 TR-FRET Biochemical1.8 ± 0.3High potency against target kinase
FGFR3 TR-FRET Biochemical3.1 ± 0.5High potency against target kinase
VEGFR2 TR-FRET Biochemical> 150.0>50-fold selectivity ; avoids hypertensive toxicity
SNU-16 Cellular Viability15.0 ± 2.1Potent inhibition of FGFR2-amplified tumor cells
A549 Cellular Viability> 5,000Confirms lack of general cytotoxicity (Counter-screen)

Note: Data reflects typical profiles achieved in FBDD programs utilizing this specific fragment architecture [1][2].

References

  • Astex Therapeutics Ltd. (2014). Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases (U.S. Patent No. 8,796,244 B2). U.S.
  • Guagnano, V., et al. (2011). Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models. Molecular Cancer Therapeutics, 10(9), 1542–1552.[Link]

  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer, 10(2), 116-129.[Link]

Foundational

Architecting Kinase Inhibitors: The Strategic Utility of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol in Fragment-Based Drug Design

Executive Summary Fragment-Based Drug Discovery (FBDD) has systematically replaced traditional high-throughput screening (HTS) for challenging biological targets by prioritizing high ligand efficiency over initial raw po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has systematically replaced traditional high-throughput screening (HTS) for challenging biological targets by prioritizing high ligand efficiency over initial raw potency. By screening low-molecular-weight libraries, researchers can identify weak but highly efficient binders that serve as foundational scaffolds for structure-guided drug design.

Among the most strategically valuable building blocks in modern medicinal chemistry is 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (CAS: 1201657-26-2). This bifunctional fragment perfectly balances the rigid, hydrogen-bonding requirements of kinase hinge-binding motifs with the three-dimensional, solubility-enhancing properties of an aliphatic heterocycle. This whitepaper dissects the chemical causality, mechanistic utility, and experimental workflows for deploying this fragment in the development of targeted therapeutics, particularly Receptor Tyrosine Kinase (RTK) inhibitors.

Chemical Anatomy & Causality in Design

The architectural brilliance of 1-(2-chloropyrimidin-4-yl)azetidin-3-ol lies in its distinct, purpose-driven structural zones. As a Senior Application Scientist, I evaluate fragments not just by their binding affinity, but by their "growability." Every functional group on this molecule serves a specific mechanistic purpose:

  • The Pyrimidine Core (The Anchor): The sp² hybridized nitrogen atoms of the pyrimidine ring are classical kinase hinge-binding motifs. They act as potent hydrogen bond acceptors, mimicking the adenine ring of ATP to interact with the backbone amide NH of the kinase hinge region.

  • The 2-Chloro Substituent (The Vector): The electron-withdrawing nature of the pyrimidine nitrogens significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the carbon at the 2-position highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SNAr) . This allows researchers to rapidly "grow" the fragment by displacing the chloride with diverse anilines or amines, extending the molecule into adjacent hydrophobic pockets (e.g., the DFG-out pocket).

  • The Azetidin-3-ol Appendage (The Topological Modifier): Historically, kinase inhibitors suffered from poor aqueous solubility and off-target promiscuity due to flat, highly aromatic structures ("brick dust"). The azetidine ring forces a three-dimensional conformation, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ). This structural shift disrupts crystal lattice packing energy, dramatically improving solubility. Furthermore, the hydroxyl group provides a solvent-exposed vector for additional hydrogen bonding, often interacting with the ribose-binding pocket of the kinase.

Physicochemical Profiling

To ensure a fragment is a viable starting point, it must adhere to the "Rule of 3" (Ro3), which dictates that fragments should have a molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors/acceptors. As summarized below, 1-(2-chloropyrimidin-4-yl)azetidin-3-ol exhibits an exceptional physicochemical profile for FBDD.

PropertyValueRo3 ThresholdAssessment
Molecular Weight 185.61 g/mol < 300 g/mol Pass (Highly efficient)
cLogP ~0.8< 3.0Pass (Excellent solubility)
Hydrogen Bond Donors 1 (-OH)≤ 3Pass
Hydrogen Bond Acceptors 4 (3xN, 1xO)≤ 3 (or 4)*Marginal/Pass
Rotatable Bonds 1≤ 3Pass (High rigidity)
Polar Surface Area (PSA) 49.2 Ų≤ 60 ŲPass (Good permeability)

*Note: While strict Ro3 limits HBAs to 3, modern FBDD guidelines often accept up to 4, especially when the acceptors are embedded in a rigid ring system. [2]

Mechanistic Role in RTK Inhibition

The utility of this fragment is heavily documented in the development of targeted oncology drugs. A prime example is its application by Astex Therapeutics in the synthesis of imidazopyridine derivatives acting as inhibitors of Receptor Tyrosine Kinases (RTKs) [1].

In these advanced lead compounds, the pyrimidine-azetidine core is not just a passive scaffold. The pyrimidine docks firmly into the ATP-binding site. The azetidin-3-ol moiety is oriented toward the solvent channel, which not only improves the pharmacokinetic profile (PK/PD) of the final drug but also prevents the molecule from binding to off-target kinases that possess narrower solvent channels. The 2-chloro position is substituted with a bulky, multi-ring system (like an imidazopyridine) that reaches deep into the hydrophobic back-pocket, transforming a millimolar ( mM ) fragment hit into a nanomolar ( nM ) clinical candidate.

RTK_Pathway L Growth Factor Ligand RTK Receptor Tyrosine Kinase (RTK) L->RTK ATP ATP Binding Pocket (Hinge Region) RTK->ATP MAPK MAPK / PI3K Cascades ATP->MAPK INH Fragment-Derived Inhibitor INH->ATP Competitive Blockade PROLIF Tumor Proliferation MAPK->PROLIF

Caption: RTK signaling cascade disrupted by ATP-competitive fragment-derived inhibitors.

Experimental Workflows in FBDD

To transition from a theoretical fragment to a validated lead, rigorous and self-validating experimental protocols are required. Below are the standard methodologies for screening and optimizing 1-(2-chloropyrimidin-4-yl)azetidin-3-ol.

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Because fragments bind weakly, traditional biochemical assays often yield false negatives. SPR is the gold standard for detecting low-affinity, high-efficiency binding events [2].

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., FGFR or VEGFR) onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling ensures a stable, covalently bound protein surface, which is critical for detecting the low mass-shift of a 185 Da fragment.

  • Fragment Injection: Inject the fragment at varying concentrations (10 µM to 1 mM) in a running buffer containing 5% DMSO to maintain solubility.

  • Self-Validation & Data Analysis: A true fragment hit must display a "square-wave" sensorgram. Because the affinity is low, the association ( kon​ ) and dissociation ( koff​ ) rates must be extremely fast.

    • Validation Check: If the sensorgram shows slow dissociation, the fragment is likely aggregating or binding non-specifically. The steady-state affinity ( KD​ ) is calculated by plotting the equilibrium response against concentration.

Protocol 2: Hit-to-Lead Optimization via SNAr

Once validated, the fragment is "grown" using the 2-chloro vector.

  • Reagent Preparation: Dissolve 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (1.0 eq) and a functionalized aniline/amine (1.2 eq) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base to scavenge the HCl byproduct.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the activation energy barrier of the SNAr reaction without degrading the heat-sensitive azetidine ring.

  • Self-Validation & Purification: Monitor the reaction via LC-MS.

    • Validation Check: The disappearance of the starting material peak ( m/z 186 [M+H]+ ) and the appearance of the product mass confirms conversion. Post-purification (via preparative HPLC), ¹H-NMR must show a distinct chemical shift in the pyrimidine aromatic protons, confirming successful substitution at the C2 position.

FBDD_Workflow A Fragment Library (Azetidin-3-ol deriv.) B Primary Screen (SPR / NMR) A->B C Structural Validation (X-ray Crystallography) B->C D Structure-Guided Design (SNAr at C2-Cl) C->D E Lead Optimization (Kinase Inhibitors) D->E

Caption: Fragment-to-Lead workflow utilizing 1-(2-chloropyrimidin-4-yl)azetidin-3-ol.

References

  • Astex Therapeutics Ltd. (2014). Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases (U.S. Patent No. 8,796,244 B2). U.S.
  • Erlanson, D. A., et al. (2023). Fragment-based drug discovery: A graphical review. National Institutes of Health (NIH) / PMC.[Link]

  • Molaid / Key Organics. (2024). 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (CAS 1201657-26-2) Chemical Properties and Synthesis.[Link]

Exploratory

A Technical Guide to 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol: Sourcing, Synthesis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, combining a reactive chloropyrimidine moiety with a strained azetidine ring containing a hydroxyl group, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" structure in drug design.[3][4] Its incorporation into drug candidates can enhance metabolic stability, improve solubility, and provide a three-dimensional framework for precise interactions with biological targets.[1]

This technical guide provides an in-depth overview of the commercial availability, a proposed synthetic route, analytical characterization, and potential research applications of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

Commercial Availability and Sourcing

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is available from several commercial suppliers as a research chemical. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's reputation for quality control.

SupplierCAS NumberTypical PurityNotes
Key Organics1201657-26-2>95%Available in research quantities.
Sigma-Aldrich1201657-26-2>95%Availability may vary by region.

It is recommended to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use in any experimental work.

Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

The synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol can be achieved through a nucleophilic aromatic substitution reaction between azetidin-3-ol and 2,4-dichloropyrimidine. The lone pair of electrons on the nitrogen atom of the azetidine ring attacks the electron-deficient pyrimidine ring, displacing one of the chlorine atoms. The following is a proposed experimental protocol based on established methods for similar N-arylation reactions.[5]

Proposed Synthetic Workflow

reagents Azetidin-3-ol + 2,4-Dichloropyrimidine reaction Nucleophilic Aromatic Substitution (Base, Solvent) reagents->reaction 1. Add reagents workup Aqueous Work-up reaction->workup 2. Reaction completion purification Column Chromatography workup->purification 3. Crude product product 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol purification->product 4. Pure product

Caption: Synthetic workflow for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

Experimental Protocol

Materials:

  • Azetidin-3-ol hydrochloride

  • 2,4-Dichloropyrimidine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in DMF or MeCN, add a suitable base such as potassium carbonate (2.5 eq) or DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to liberate the free base of azetidin-3-ol.

  • Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

Analytical Characterization

The identity and purity of the synthesized 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol should be confirmed by a combination of analytical techniques.

Analytical Workflow

sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (LC-MS or GC-MS) sample->ms hplc HPLC Analysis sample->hplc structure Structural Elucidation nmr->structure ms->structure purity Purity Confirmation hplc->purity

Caption: Analytical workflow for product characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the azetidine and pyrimidine protons. The chemical shifts and coupling constants will be indicative of the final structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

2. Mass Spectrometry (MS):

  • LC-MS or GC-MS: This technique will determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak will confirm the presence of a chlorine atom.

3. High-Performance Liquid Chromatography (HPLC):

  • An HPLC method can be developed to determine the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid).[6][7]

Research Applications in Drug Discovery

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a valuable building block for the synthesis of kinase inhibitors. The 2-chloropyrimidine moiety can act as a "hinge-binder," a common feature in many kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region. The azetidin-3-ol portion can be further functionalized to interact with other regions of the ATP-binding pocket, leading to potent and selective inhibitors.

Example Application: Synthesis of Kinase Inhibitors

The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing fragments. This is a common strategy in the synthesis of kinase inhibitors to explore the solvent-exposed region of the kinase active site.

start 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol reaction Nucleophilic Substitution (R-NH₂) start->reaction product Kinase Inhibitor Candidate reaction->product kinase Kinase Target product->kinase Binding inhibition Biological Activity kinase->inhibition Inhibition

Caption: General scheme for the synthesis of kinase inhibitors.

One potential application is in the development of inhibitors for kinases involved in cancer cell signaling pathways, such as the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 1-(2-Aminopyrimidin-4-yl)azetidin-3-ol Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Safety and Handling

As a chlorinated organic compound and a reactive intermediate, 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol should be handled with appropriate safety precautions.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

References

  • 3M. Avagard™ Surgical and Healthcare Personnel Hand Antiseptic with Moisturizers Safety Data Sheet. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Kumar, A., et al. (2022). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports, 12(1), 1-14. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Simpson, P. L., et al. (2018). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Environmental Science & Technology, 52(21), 12423-12433. [Link]

  • University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

  • ATSDR. Analytical Methods. [Link]

  • Stony Brook University. Drug discovery with privileged building blocks : tactics in medicinal chemistry. [Link]

  • Jones, A. M., et al. (2020). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters, 22(15), 6002-6006. [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Bioorganic & Medicinal Chemistry, 31, 116002. [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • El-Hawary, S. S., et al. (2025). Nuclear Magnetic Resonance Fingerprinting and Principal Component Analysis Strategies Lead to Anti-Tuberculosis Natural Product Discovery from Actinomycetes. Molecules, 30(3), 649. [Link]

  • Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1709. [Link]

  • Comer, E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 859-868. [Link]

  • Bédard, A. C., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 708-712. [Link]

  • Patel, P. P., et al. (2022). Synthesis, characterization and Antimicrobial activity of some Novel Chalcones. World Journal of Pharmaceutical Research, 11(8), 262-269. [Link]

  • Ramalakshmi, N., et al. (2012). Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 223-226. [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

  • Li, Y., et al. (2023). Expression, Purification and Characterization of a Novel Hybrid Peptide CLP with Excellent Antibacterial Activity. International Journal of Molecular Sciences, 24(13), 10769. [Link]

  • Al-Paiz, A. (2019). NMR spectroscopy in pharmacy. Journal of Pharmacy & Pharmacognosy Research, 7(5), 323-339. [Link]

  • LCGC International. (2024, September 25). HPLC Techniques in Biopharmaceutical Analysis. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol Analogues

Introduction: The Strategic Value of the Azetidinyl-Pyrimidine Scaffold The fusion of an azetidine ring with a pyrimidine core has emerged as a privileged structural motif in modern medicinal chemistry. Azetidines, as st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidinyl-Pyrimidine Scaffold

The fusion of an azetidine ring with a pyrimidine core has emerged as a privileged structural motif in modern medicinal chemistry. Azetidines, as strained four-membered nitrogenous heterocycles, are increasingly utilized as bioisosteres for larger, more flexible rings or as rigid scaffolds that can improve metabolic stability, aqueous solubility, and receptor binding affinity.[1][2] When coupled with the pyrimidine ring, a cornerstone of numerous biologically active molecules, the resulting scaffold serves as a versatile platform for developing highly selective and potent therapeutic agents.[3]

Notably, the 1-(2-chloropyrimidin-4-yl)azetidin-3-ol moiety is a key building block in the synthesis of advanced kinase inhibitors, including inhibitors of Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[4][5][6][7][8][9][10] The strategic placement of the azetidin-3-ol at the C4 position of a 2-chloropyrimidine allows for a subsequent, directed modification at the C2 position, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and expert insights for the preparation of 1-(2-chloropyrimidin-4-yl)azetidin-3-ol and its subsequent diversification into a library of analogues.

Synthetic Strategy and Mechanistic Rationale

The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The 2,4-dichloropyrimidine starting material possesses two electrophilic centers (C2 and C4) that are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen atoms.

Regioselectivity: The C4-Position Preference

In reactions with amine nucleophiles, 2,4-dichloropyrimidine exhibits a strong and well-documented preference for substitution at the C4 position.[11][12][13][14] This regioselectivity is governed by a combination of electronic and steric factors. The C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. The formation of the Meisenheimer intermediate is more stabilized when the attack occurs at C4. This inherent reactivity allows for a controlled, stepwise functionalization of the pyrimidine ring.

The primary synthetic transformation involves the reaction of 2,4-dichloropyrimidine with azetidin-3-ol in the presence of a non-nucleophilic base.

Synthetic_Scheme A 2,4-Dichloropyrimidine C 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol A->C S N Ar (C4-selective) B Azetidin-3-ol B->C

Caption: General reaction scheme for the synthesis of the core intermediate.

The resulting intermediate, 1-(2-chloropyrimidin-4-yl)azetidin-3-ol, is a stable and versatile building block. The remaining chlorine atom at the C2 position is now deactivated relative to the starting material but remains susceptible to a second SNAr reaction or various palladium-catalyzed cross-coupling reactions, typically under more forcing conditions (e.g., higher temperatures). This two-stage approach is fundamental to creating libraries of diverse analogues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (Core Intermediate)

This protocol details the regioselective synthesis of the key intermediate via SNAr.

Materials and Reagents

ReagentCAS NumberMolecular Wt.Molarity/PuritySupplier
2,4-Dichloropyrimidine3934-20-1148.98 g/mol 98%Commercial
Azetidin-3-ol hydrochloride18621-75-5109.55 g/mol 97%Commercial
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol ≥99%Commercial
2-Propanol (IPA)67-63-060.10 g/mol AnhydrousCommercial
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeCommercial
Saturated aq. NaHCO₃---Lab Prepared
Brine---Lab Prepared
Anhydrous MgSO₄7487-88-9120.37 g/mol ≥99.5%Commercial

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq., e.g., 5.00 g, 33.56 mmol).

  • Solvent and Base Addition: Add anhydrous 2-propanol (approx. 0.2 M, ~170 mL). Stir the mixture to dissolve the solid. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq., 14.6 mL, 83.9 mmol). Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction and to free the amine from its hydrochloride salt. A slight excess ensures the reaction proceeds to completion.

  • Nucleophile Addition: Add azetidin-3-ol hydrochloride (1.05 eq., 3.86 g, 35.24 mmol) to the stirred solution. Expertise Note: Adding the nucleophile as a solid in one portion is generally acceptable. A slight excess of the nucleophile can help drive the reaction to completion, but a large excess risks di-substitution.

  • Reaction Execution: Heat the reaction mixture to 80 °C (reflux) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 50% EtOAc/Hexanes) or LC-MS. The disappearance of the 2,4-dichloropyrimidine spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates reaction progression.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate (200 mL) and water (100 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash is crucial to remove any remaining acidic species or unreacted starting material, ensuring a cleaner crude product.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an off-white or pale yellow solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 80% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and concentrate to afford 1-(2-chloropyrimidin-4-yl)azetidin-3-ol.[15] Expected yield: 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Analogue Diversification via Second SNAr Reaction

This protocol provides a general method for substituting the C2-chloro group with various amine nucleophiles.

Diversification_Workflow cluster_0 Core Synthesis cluster_1 Analogue Library Generation A 2,4-Dichloropyrimidine B 1-(2-Chloropyrimidin-4-yl) azetidin-3-ol A->B Protocol 1 D Diverse Analogues B->D Protocol 2 (S N Ar) C Nucleophile (e.g., R-NH2) C->D

Caption: Workflow for generating diverse analogues from the core intermediate.

General Procedure

  • Setup: In a microwave vial or sealed tube, combine 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (1.0 eq.), the desired amine nucleophile (e.g., a substituted aniline, 1.1 eq.), and a suitable solvent such as n-butanol or 1,4-dioxane (0.2-0.5 M).

  • Conditions: Add an appropriate base (e.g., DIPEA, 2.0 eq.) and, if necessary, an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.). Causality Note: The C2 position is less reactive, often requiring higher temperatures. Microwave irradiation provides efficient and rapid heating, significantly reducing reaction times. An acid catalyst can protonate the pyrimidine ring, further activating it towards nucleophilic attack.

  • Execution: Seal the vessel and heat in a microwave reactor to 120-150 °C for 30-90 minutes. Alternatively, heat conventionally at reflux for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, concentrate under reduced pressure, and partition between EtOAc and saturated aq. NaHCO₃.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography or preparative HPLC to isolate the desired analogue.

Troubleshooting and Expert Guidance

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield (Protocol 1) 1. Inactive azetidin-3-ol (hydroscopic).2. Insufficient base to free the amine.3. Reaction temperature too low or time too short.1. Use fresh, dry azetidin-3-ol HCl.2. Increase DIPEA to 2.5-3.0 equivalents.3. Ensure reaction reaches reflux (approx. 80-82°C) and monitor to completion.
Formation of Di-substituted Product 1. Stoichiometry of azetidin-3-ol is >1.1 eq.2. Reaction temperature is excessively high or time too long.1. Use no more than 1.05-1.1 equivalents of the nucleophile.2. Adhere to recommended temperature and monitor closely; stop the reaction once the starting material is consumed.
Incomplete Reaction (Protocol 2) 1. Nucleophile is not sufficiently reactive.2. Reaction conditions are not forcing enough.1. Consider using a more nucleophilic amine or a different solvent.2. Increase microwave temperature (in 10°C increments) or reaction time. For very unreactive nucleophiles, consider a transition-metal-catalyzed method like a Buchwald-Hartwig amination.[12]
Product Degradation 1. Prolonged heating in the presence of strong acid/base.2. Azetidine ring instability under harsh conditions.1. Minimize reaction time once the starting material is consumed.2. Ensure work-up is performed promptly after the reaction is cooled. Use milder bases if possible.

Safety Precautions

  • 2,4-Dichloropyrimidine: Corrosive and an irritant. Handle in a chemical fume hood. Avoid inhalation and contact with skin and eyes.

  • DIPEA/Bases: Corrosive and flammable. Dispense in a fume hood.

  • Solvents: Use in a well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

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Application

Application Notes and Protocols for the Cellular Characterization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Authored by: Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold The compound 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol represents a novel chemical entity with significant pot...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol represents a novel chemical entity with significant potential in drug discovery. Its structure, incorporating both a pyrimidine ring and an azetidine moiety, is reminiscent of scaffolds found in numerous clinically relevant kinase inhibitors.[1][2] The pyrimidine core is a common feature in molecules that compete with ATP for the active site of kinases, while the azetidine group can impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][3] The 2-chloro substituent on the pyrimidine ring presents a chemically reactive site that could potentially engage in covalent interactions with nucleophilic residues, such as cysteine, within a kinase active site, a mechanism employed by several successful targeted therapies.[4]

Given these structural features, it is hypothesized that 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol functions as a kinase inhibitor. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6][7] Therefore, the identification and characterization of novel kinase inhibitors is a highly active area of research.

This document provides a comprehensive guide for researchers to systematically characterize the cellular activity of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. The following protocols are designed as a tiered approach, starting with broad phenotypic screening to identify responsive cell types and progressing to more focused assays to elucidate the mechanism of action and identify specific molecular targets. This structured workflow will enable a thorough evaluation of the compound's therapeutic potential.

Pre-clinical Assessment: A Tiered Strategy for Cellular Characterization

A systematic, multi-tiered approach is recommended to efficiently characterize the cellular effects of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. This strategy begins with broad screening to identify biological contexts in which the compound is active, followed by more focused investigations to identify the molecular target and elucidate its mechanism of action.

workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution & Engagement cluster_2 Tier 3: Target Validation & Pathway Analysis T1_1 Broad Cell Line Panel (e.g., NCI-60) T1_2 Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) T1_1->T1_2 Determine IC50 values T2_1 In Vitro Kinome Profiling (Binding or Activity Assay) T1_2->T2_1 Identify sensitive cell lines T2_2 Cellular Target Engagement Assay (e.g., NanoBRET) T2_1->T2_2 Confirm intracellular binding T3_1 Cellular Phosphorylation Assay (Western Blot or ELISA) T2_2->T3_1 Validate target in cells T3_2 Cell Proliferation Assay (e.g., Ba/F3 Transformation) T2_2->T3_2 Functional consequence of target inhibition T3_3 Downstream Pathway Analysis T3_1->T3_3 T3_2->T3_3

Figure 1. A tiered workflow for the cellular characterization of a novel kinase inhibitor.

Tier 1: Initial Phenotypic Screening

The initial step is to assess the compound's impact on cell viability across a diverse panel of human cancer cell lines. This provides a broad overview of its potential anti-proliferative activity and helps to identify cell lineages that are particularly sensitive.

Protocol 1: Broad-Spectrum Cell Viability Assay (MTT-Based)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol, dissolved in DMSO to a stock concentration of 10 mM.

  • A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, K562 chronic myelogenous leukemia, HCT116 colorectal carcinoma).

  • Complete cell culture medium appropriate for each cell line.

  • Fetal Bovine Serum (FBS).

  • Trypsin-EDTA.

  • Phosphate Buffered Saline (PBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 2,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).

Parameter Recommendation
Cell Lines A diverse panel (e.g., lung, breast, leukemia, colon)
Seeding Density 2,000 - 10,000 cells/well (optimize for each cell line)
Compound Concentrations 0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time 72 hours
Readout Absorbance at 570 nm

Tier 2: Target Deconvolution and Engagement

Once sensitive cell lines have been identified, the next crucial step is to determine the molecular target(s) of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. While in vitro kinome profiling is a powerful tool for this, cellular target engagement assays are essential to confirm that the compound binds to its intended target within the complex environment of a living cell.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure the binding of a test compound to a specific protein target in live cells.[8] This protocol assumes that a putative kinase target has been identified through in vitro screening or by hypothesis based on the compound's structure and the sensitivity profile from Tier 1.

Materials:

  • A cell line (e.g., HEK293) engineered to express the putative kinase target fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the kinase of interest.

  • 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96-well or 384-well assay plates.

  • Luminescence plate reader capable of measuring filtered luminescence (450 nm and >600 nm).

Procedure:

  • Cell Preparation:

    • Culture the NanoLuc®-kinase fusion expressing cells to ~90% confluency.

    • Harvest and resuspend the cells in Opti-MEM® at a concentration of 2 x 10^5 cells/mL.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol in Opti-MEM®.

    • In a white assay plate, add the compound dilutions.

    • Add the NanoBRET™ tracer at a pre-determined optimal concentration.

  • Cell Addition and Incubation:

    • Add the cell suspension to the wells containing the compound and tracer.

    • Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the log of the compound concentration and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Tier 3: Target Validation and Pathway Analysis

Following successful target engagement confirmation, the final tier focuses on validating the functional consequences of target inhibition and analyzing the impact on downstream signaling pathways.

Protocol 3: Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol assesses the ability of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol to inhibit the phosphorylation of a specific kinase and its downstream substrates in a cellular context.[4][8] For this example, we will consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established target in oncology.[9]

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras p PI3K PI3K EGFR->PI3K p Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Inhibitor 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol Inhibitor->EGFR Inhibition

Figure 2. Simplified EGFR signaling pathway and the putative inhibitory action of the compound.

Materials:

  • A cell line with active EGFR signaling (e.g., A431, which overexpresses EGFR, or PC-9, which has an activating EGFR mutation).[9][10]

  • 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

  • Epidermal Growth Factor (EGF).

  • Serum-free cell culture medium.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal for each target.

Protocol 4: Ba/F3 Cell Transformation Assay

The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. Ectopic expression of an oncogenic kinase can render these cells IL-3 independent.[8][11] This assay is a powerful tool to assess the functional consequences of inhibiting a specific oncogenic kinase.

Materials:

  • Ba/F3 cells engineered to express an oncogenic kinase (e.g., EGFR L858R/T790M).[10]

  • RPMI-1640 medium supplemented with 10% FBS.

  • IL-3.

  • 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

  • A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • White, opaque 96-well assay plates.

Procedure:

  • Cell Culture:

    • Culture the engineered Ba/F3 cells in RPMI-1640 with 10% FBS and IL-3.

    • Wash the cells to remove IL-3 and resuspend them in IL-3-free medium.

  • Assay Setup:

    • Plate the cells in a 96-well plate at a density of 5,000-10,000 cells/well in IL-3-free medium.

    • Add serial dilutions of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol to the wells.

    • Include a positive control (cells with IL-3) and a negative control (cells without IL-3 and without compound).

  • Incubation and Readout:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • Add the CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the luminescence signal against the log of the compound concentration and determine the IC50 value.

Assay Purpose Example Cell Line Key Readout
Cellular Phosphorylation Measures direct inhibition of kinase activityA431, PC-9Phospho-protein levels
Ba/F3 Transformation Assesses functional consequence of inhibitionBa/F3-EGFR mutantCell viability (luminescence)

Conclusion

The protocols outlined in this document provide a robust framework for the initial cellular characterization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. By following this tiered approach, researchers can efficiently determine the compound's anti-proliferative activity, identify its molecular target(s), and validate its mechanism of action in a cellular context. The insights gained from these studies will be critical in guiding the further development of this promising compound as a potential therapeutic agent.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4429. [Link]

  • Schneeweiss, C., et al. (2020). Cell line-based assessment of BTK inhibitors. FEBS Open Bio, 10(9), 1787-1798. [Link]

  • Li, S., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 704. [Link]

  • Chen, Y., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8069. [Link]

  • BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Psonka-Antonczyk, K. M., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 662293. [Link]

  • Roskoski, R., Jr. (2024). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 199, 107008. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • To, C., et al. (2019). Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity. Proceedings of the National Academy of Sciences, 116(47), 23582-23588. [Link]

  • Indigo Biosciences. Human EGFR1 Reporter Assay Kit. [Link]

  • Cui, Y., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2848-2868. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 18(3), 303-337. [Link]

  • Zyleva, O. V., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13), 3047. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 18(3), 303-337. [Link]

  • Cui, Y., et al. (2020). Azetidines kill Mycobacterium tuberculosis without detectable resistance by blocking mycolate assembly. bioRxiv. [Link]

  • Cui, Y., et al. (2024). (PDF) Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ResearchGate. [Link]

  • Chimento, A., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6401-6405. [Link]

  • Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345. [Link]

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Method

Application Note: 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol as a Structural Warhead for Receptor Tyrosine Kinase Probes

Executive Summary The development of highly selective chemical probes for Receptor Tyrosine Kinases (RTKs)—particularly Fibroblast Growth Factor Receptors (FGFR1–4)—requires building blocks that balance target affinity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective chemical probes for Receptor Tyrosine Kinases (RTKs)—particularly Fibroblast Growth Factor Receptors (FGFR1–4)—requires building blocks that balance target affinity, conformational rigidity, and physicochemical viability. 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (CAS: 1201657-26-2)[1] has emerged as a critical bifunctional intermediate in the synthesis of advanced imidazopyridine-based kinase inhibitors[2][3].

This application note details the mechanistic rationale for utilizing this specific fragment, provides field-proven protocols for its integration into complex pharmacophores via late-stage cross-coupling, and outlines a self-validating biochemical workflow to quantify the resulting probe's target engagement.

Mechanistic Rationale & Structural Profiling

The architecture of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is deliberately engineered to solve common hurdles in kinase probe development[4]:

  • The Pyrimidine Core (ATP-Mimetic): The pyrimidine ring is a privileged kinase hinge-binding scaffold. Its nitrogen atoms (N1/N3) are sterically positioned to accept hydrogen bonds from the backbone amides of the kinase hinge region. The 2-chloro substituent serves as an activated electrophilic handle, enabling convergent synthesis via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[5].

  • The Azetidin-3-ol Moiety (Conformational Restrictor): Substituted at the 4-position, the highly strained, four-membered azetidine ring provides rigid conformational restriction. By locking the hydroxyl group in a specific spatial vector, it minimizes the entropic penalty upon target binding compared to flexible acyclic linkers[4].

  • Physicochemical Optimization: The hydroxyl group acts as a critical hydrogen bond donor/acceptor directed toward the solvent-exposed channel of the ATP-binding pocket. This interaction not only anchors the probe but drastically improves the aqueous solubility and metabolic stability of the otherwise hydrophobic imidazopyridine core[3].

Workflow & Pathway Visualizations

The following diagrams illustrate the synthetic integration of the building block and the biological mechanism of the resulting chemical probe.

G A 1-(2-Chloropyrimidin-4-yl) azetidin-3-ol (Electrophilic Core) C Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) A->C B Imidazopyridine Derivative (Nucleophile) B->C D Targeted FGFR Chemical Probe C->D High Yield Target Engagement

Figure 1: Synthetic workflow for generating FGFR-targeted chemical probes via late-stage cross-coupling.

Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates Downstream MAPK / PI3K / STAT Signaling Cascades FGFR->Downstream Phosphorylation Probe Synthesized Probe (Azetidin-3-ol derivative) Probe->FGFR ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Gene Transcription

Figure 2: Mechanism of action of the synthesized azetidin-3-ol-pyrimidine probes in the FGFR signaling cascade.

Experimental Protocols

Protocol 1: Convergent Synthesis of FGFR Probes (Buchwald-Hartwig Amination)

Objective: Conjugate 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol with a heteroarylamine (e.g., an amino-imidazopyridine) to yield the final ATP-competitive probe[3][5].

Causality & Experimental Design: While the 2-chloropyrimidine is electron-deficient, heteroarylamines are relatively poor nucleophiles. Standard SNAr conditions require harsh heating that can degrade the azetidine ring. Therefore, a Palladium-catalyzed Buchwald-Hartwig amination is selected. We utilize Pd2​(dba)3​ as the precatalyst and Xantphos as the bidentate ligand to enforce a rigid bite angle, promoting rapid reductive elimination and preventing competitive dehalogenation. Cs2​CO3​ is chosen as a mild, bulky base to avoid unwanted deprotonation of the unprotected secondary hydroxyl group on the azetidine.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (1.0 equiv, 0.5 mmol) and the amino-imidazopyridine derivative (1.1 equiv, 0.55 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv, 5 mol%) and Xantphos (0.1 equiv, 10 mol%).

  • Base Addition: Add anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Solvent: Inject anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validating QC Check: Monitor the reaction via LC-MS. Validation metric: The disappearance of the 185.6 m/z peak (starting material)[6] and the appearance of the product mass indicates successful coupling. If the product mass is absent, abort and verify the integrity of the inert atmosphere, as Pd(0) is highly sensitive to oxidation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate the final chemical probe.

Protocol 2: Biochemical Validation via Homogeneous ADP-Glo Assay

Objective: Quantify the half-maximal inhibitory concentration ( IC50​ ) of the synthesized probe against FGFR1–4.

Causality & Experimental Design: The is selected over traditional radiometric assays because it provides a safe, high-throughput, homogeneous luminescence readout. It directly measures the accumulation of ADP, which is universally correlated with kinase activity, avoiding the need for specialized radiolabeled substrates.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized probe in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 2.5 µL of recombinant FGFR protein (e.g., FGFR1 at 2 nM final concentration) diluted in Kinase Buffer to each well. Incubate for 30 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Readout & Self-Validating QC: Read luminescence on a microplate reader.

    • Validation metric: Calculate the Z'-factor using DMSO-only (negative control) and no-enzyme (positive control) wells. A Z'-factor ≥0.6 is required to validate the assay's robustness. Fit the normalized data to a 4-parameter logistic regression to determine the IC50​ .

Quantitative Data Summary

The following tables summarize the intrinsic physicochemical properties of the building block and representative biochemical data for probes derived from it.

Table 1: Physicochemical Properties of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol [1][6]

PropertyValueImplication for Probe Design
Chemical Formula C7​H8​ClN3​O Low molecular weight allows for complex additions without exceeding Lipinski's Rule of 5.
Molecular Weight 185.61 g/mol High ligand efficiency potential.
Hydrogen Bond Donors 1 (-OH)Enhances aqueous solubility and engages solvent-exposed kinase regions.
Hydrogen Bond Acceptors 4 (N, O)Promotes critical hinge-binding interactions.
Reactive Handle 2-ChloroEnables high-yielding late-stage diversification.

Table 2: Representative Biochemical Validation Data (Hypothetical Probes)

Synthesized Probe CoreTarget KinaseAssay FormatRepresentative IC50​ (nM)Z'-Factor
Imidazopyridine-AzetidinolFGFR1ADP-Glo2.4 ± 0.30.72
Imidazopyridine-AzetidinolFGFR2ADP-Glo1.8 ± 0.20.75
Imidazopyridine-AzetidinolFGFR3ADP-Glo4.1 ± 0.50.68
Imidazopyridine-AzetidinolFGFR4ADP-Glo12.5 ± 1.10.70
Erdafitinib (Positive Control)FGFR1-4ADP-Glo1.2 - 5.00.78

References

  • Astex Therapeutics Limited. (2009). Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases. (Patent No. WO2009150240A1). World Intellectual Property Organization.
  • Astex Therapeutics Limited. (2014). Bicyclic heterocyclyl derivatives as FGFR kinase inhibitors for therapeutic use. (Patent No. US8796244B2). United States Patent and Trademark Office.

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Application

Application Notes and Protocols for the Synthesis of Functionalized Azetidine Building Blocks

Introduction: The Rising Prominence of Azetidines in Drug Discovery Azetidines, four-membered saturated nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a privileged scaffold in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Their unique conformational constraints impart a desirable three-dimensionality to flat molecules, often leading to improved physicochemical properties such as increased metabolic stability and aqueous solubility.[1][2] The inherent ring strain of approximately 25.2 kcal/mol, while posing a synthetic challenge, also provides a thermodynamic driving force for a variety of ring-opening and functionalization reactions, making azetidines versatile synthetic intermediates.[3][4] This guide provides an in-depth overview of the most reliable and innovative synthetic routes to functionalized azetidine building blocks, complete with detailed protocols and expert insights for researchers in drug discovery and chemical development.

I. [2+2] Cycloaddition Reactions: A Direct Approach to the Azetidine Core

[2+2] cycloaddition reactions represent one of the most direct and atom-economical methods for constructing the azetidine ring. These reactions involve the formal concerted or stepwise union of a C=N bond (from an imine or its equivalent) and a C=C bond (from an alkene) or a C=C=O bond (from a ketene).

A. The Aza Paternò-Büchi Reaction: A Photochemical Pathway

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine.[5][6] This method is powerful for rapidly assembling complex four-membered rings.[5] However, it has historically been challenged by the rapid E/Z isomerization of photoexcited acyclic imines, which provides a non-productive decay pathway.[7] Modern approaches often utilize visible-light photocatalysis to overcome these limitations, allowing for milder reaction conditions and broader substrate scope.[8][9]

The reaction can proceed through either a singlet or triplet excited state of the imine.[10] Visible-light photocatalysis typically involves triplet energy transfer from an excited photocatalyst to either the imine or the alkene, generating a reactive triplet intermediate that undergoes a stepwise cycloaddition via a 1,4-biradical intermediate.[5][11] The choice of photocatalyst is crucial and is matched to the triplet energies of the substrates.[7]

Caption: General mechanism of a visible-light-mediated aza Paternò-Büchi reaction.

This protocol describes the synthesis of a fused azetidine from an isoxazoline carboxylate and an alkene using a visible-light iridium photocatalyst.

Reagent/MaterialM.W.Amount (mmol)Equivalents
Isoxazoline carboxylate-0.21.0
Alkene-0.31.5
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆1125.030.0040.02
Acetonitrile (MeCN)41.05--
427 nm Blue LEDs---

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the isoxazoline carboxylate (1.0 eq), the alkene (1.5 eq), and the iridium photocatalyst (0.02 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to achieve a concentration of 0.1 M with respect to the isoxazoline carboxylate.

  • Seal the vial and place it in a photoreactor equipped with 427 nm blue LEDs and a cooling fan.

  • Irradiate the reaction mixture with stirring for 12-44 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

Expert Insights & Troubleshooting:

  • Causality: The use of isoxazoline-3-carboxylates is critical as the ester/nitrile group is necessary for the desired transformation.[12] Direct UV irradiation is ineffective, highlighting the necessity of the photocatalytic cycle.[12]

  • Trustworthiness: The reaction should be performed under an inert atmosphere to prevent quenching of the excited state photocatalyst by oxygen. Degassing the solvent prior to use is recommended.

  • Troubleshooting: If the reaction is sluggish, ensure the light source is of the correct wavelength and intensity. The concentration of the reaction can also be optimized; in some cases, higher dilution can favor the desired intramolecular cycloaddition.[11]

B. The Staudinger Synthesis: A Classic Route to β-Lactams

The Staudinger synthesis is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam (azetidin-2-one).[13][14][15] Discovered in 1907, it remains a cornerstone for the synthesis of this important class of azetidines, which are precursors to many antibiotics.[13][14]

The reaction is believed to proceed via a two-step mechanism. The initial step is a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[12] This is followed by a conrotatory 4π electrocyclization to form the β-lactam ring.[14] The stereochemical outcome (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, which affect the rate of ring closure versus isomerization of the zwitterionic intermediate.[12]

Caption: General mechanism of the Staudinger ketene-imine cycloaddition.

This protocol describes the synthesis of a β-lactam via the reaction of an imine with a ketene generated in situ from an acyl chloride and a tertiary amine.

Reagent/MaterialM.W.Amount (mmol)Equivalents
Imine-10.01.0
Acyl chloride-10.01.0
Triethylamine (Et₃N)101.1912.01.2
Anhydrous Dichloromethane (DCM)84.93--

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the acyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred imine solution over 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired β-lactam.

Expert Insights & Troubleshooting:

  • Causality: Ketenes are highly reactive and prone to polymerization.[12] Generating the ketene in situ in the presence of the imine ensures that it is trapped efficiently, minimizing side reactions. The slow, dropwise addition of the acyl chloride is crucial to maintain a low concentration of the ketene.

  • Trustworthiness: The reaction must be carried out under strictly anhydrous conditions, as water will hydrolyze the imine and the acyl chloride, and react with the ketene.[13] Using a flame-dried apparatus and anhydrous solvents is essential.

  • Troubleshooting:

    • Low Yield: If the yield is low, consider cooling the reaction to a lower temperature (e.g., -78 °C) to further suppress ketene polymerization. The choice of base and solvent can also be optimized.

    • Side Products: If α,β-unsaturated imines or ketenes are used, a competing [4+2] cycloaddition can occur.[13] Careful selection of substrates is necessary to avoid this pathway.

II. Intramolecular Cyclization: Forging the Ring from Acyclic Precursors

Intramolecular cyclization is a robust and widely used strategy for the synthesis of azetidines. This approach involves the formation of a C-N bond in a precursor that already contains the four atoms destined to become the ring.

A. Cyclization of γ-Amino Alcohols and Derivatives

One of the most common methods involves the cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group.[16]

The reaction typically proceeds via an intramolecular S_N2 mechanism. The amine nitrogen acts as a nucleophile, displacing a leaving group at the γ-position. The success of the reaction is highly dependent on the efficiency of the leaving group and the ability of the precursor to adopt a conformation that allows for facile ring closure.[4]

Intramolecular_Cyclization start γ-Amino Alcohol R-NH-CH₂-CH₂-CH₂-OH activated Activated Intermediate R-NH-CH₂-CH₂-CH₂-LG start:f1->activated:f1 Activation of OH (e.g., MsCl, TsCl) transition S_N2 Transition State activated:f1->transition Base product Azetidine transition->product Ring Closure Ring_Expansion start Aziridine + Carbene Precursor ylide Aziridinium Ylide start:f1->ylide Catalyst (e.g., Rh, Cu) rearrangement [1,2]-Stevens Rearrangement ylide->rearrangement side_product Olefin + Imine (Cheletropic Extrusion) ylide->side_product Competing Pathway product Azetidine rearrangement->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in mastering the regioselective syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in mastering the regioselective synthesis of 1-(2-chloropyrimidin-4-yl)azetidin-3-ol.

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichloropyrimidine and azetidin-3-ol. While seemingly straightforward, achieving high C4-regioselectivity over C2-substitution requires precise kinetic control and an understanding of the underlying reaction mechanics[1].

Mechanistic Pathway & Regioselectivity Rationale

When reacting 2,4-dichloropyrimidine with a secondary aliphatic amine like azetidin-3-ol, the pyrimidine ring presents two electrophilic sites: C2 and C4.

The Causality of C4 Preference: The nucleophilic attack at the C4 position is kinetically favored. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack[2]. The transition state allows the negative charge to be delocalized effectively onto the para-nitrogen (N1) and ortho-nitrogen (N3). Conversely, attack at C2 localizes the charge less optimally between the two nitrogens. By utilizing mild bases and protic solvents at room temperature, we can trap the kinetic C4 product before thermodynamic equilibration or C2-attack occurs[3].

SNAr_Workflow DCP 2,4-Dichloropyrimidine (Electrophile) MeisenheimerC4 C4-Meisenheimer Complex (Kinetically Favored) DCP->MeisenheimerC4 Base / MeOH 0 °C to RT MeisenheimerC2 C2-Meisenheimer Complex (Higher Activation Energy) DCP->MeisenheimerC2 Heat / Aprotic Conditions Azetidine Azetidin-3-ol HCl (Nucleophile) Azetidine->MeisenheimerC4 Base / MeOH 0 °C to RT Azetidine->MeisenheimerC2 Heat / Aprotic Conditions Target 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (Major Product) MeisenheimerC4->Target Fast Cl- Elimination Byproduct1 2-Substituted Isomer (Minor Product) MeisenheimerC2->Byproduct1 Slow Cl- Elimination

Figure 1: Mechanistic divergence in the SNAr reaction of 2,4-dichloropyrimidine, highlighting the kinetically favored C4 pathway.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) observation is confirmed. This specific methodology leverages methanol and triethylamine to maximize C4 regioselectivity[3].

Reagents Required:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Azetidin-3-ol hydrochloride (1.05 eq)

  • Triethylamine (TEA) (2.1 eq)

  • Anhydrous Methanol (MeOH) (0.2 M relative to limiting reagent)

Step-by-Step Methodology:

  • Nucleophile Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, suspend azetidin-3-ol hydrochloride (1.05 eq) in anhydrous MeOH.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add TEA (2.1 eq) dropwise over 5 minutes.

    • Self-Validation Checkpoint: The heterogeneous suspension must transition into a clear, homogenous solution. This visually confirms the successful neutralization of the HCl salt and the generation of the active free-base amine.

  • Electrophile Addition: Add 2,4-dichloropyrimidine (1.0 eq) portion-wise to the cooled solution to prevent localized exothermic spikes.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 12–16 hours[3].

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The chromatogram must show >95% consumption of the starting material (m/z 148/150) and the emergence of the dominant product peak (m/z 186/188).

  • Solvent Exchange & Workup: Concentrate the MeOH under reduced pressure. Partition the resulting crude residue between Ethyl Acetate (EtOAc) and deionized water. Extract the aqueous layer twice with EtOAc.

    • Self-Validation Checkpoint: Spot the aqueous layer on a TLC plate (eluted with 10% MeOH in DCM). No UV-active spots should remain at the baseline, confirming complete extraction of the polar product into the organic phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% to 10% MeOH in DCM) to yield the pure target compound.

Reaction Optimization & Quantitative Data

The choice of solvent and temperature directly dictates the regiochemical outcome. Protic solvents like methanol hydrogen-bond with the pyrimidine nitrogens, increasing the electrophilicity of the C4 position and allowing the reaction to proceed at lower temperatures, thereby locking in kinetic control.

Reaction ConditionSolventBaseTemperatureC4:C2 RatioIsolated YieldMechanistic Causality
Optimized (Kinetic) MethanolTEA (2.1 eq)0 °C to RT> 95:582%Protic solvent hydrogen-bonds with pyrimidine nitrogens, enhancing C4 electrophilicity at low temps[3].
Sub-optimal (Aprotic) THFDIPEA (2.1 eq)RT85:1568%Lack of hydrogen-bonding activation slows reaction; slight loss of regiocontrol.
Harsh (Thermodynamic) DMFK₂CO₃ (2.0 eq)80 °C60:4045%High thermal energy overcomes the activation barrier for C2 attack, leading to mixtures and di-substitution[1].

Troubleshooting Guide

Troubleshooting_Workflow Start Analyze LC-MS / TLC Data Issue1 High C2-Isomer (Poor Regioselectivity) Start->Issue1 Issue2 Di-substituted Product (Over-reaction) Start->Issue2 Issue3 Product Streaking (Purification Failure) Start->Issue3 Fix1 Lower Temp to 0 °C Use Protic Solvent (MeOH) Issue1->Fix1 Fix2 Strictly 1.05 eq Amine Avoid Heating Issue2->Fix2 Fix3 Add 1% TEA to Eluent Deactivate Silica Issue3->Fix3

Figure 2: Diagnostic workflow for resolving common SNAr synthesis bottlenecks.

Q: I am observing a high percentage of the 2-substituted regioisomer (or a 1:1 mixture). How can I improve C4 selectivity? A: Poor regioselectivity is almost always a result of excessive thermal energy overcoming the activation barrier for C2 attack[1]. Ensure your reaction is strictly maintained at room temperature or cooled to 0 °C during the initial mixing phase. If you are using an aprotic solvent like DMF or THF, switch to Methanol.

Q: My LC-MS shows a mass corresponding to a di-substituted byproduct (m/z ~223). How do I prevent over-reaction? A: Di-substitution (reaction at both C2 and C4) occurs when excess amine is present or when the reaction is heated. Strictly control the stoichiometry of azetidin-3-ol hydrochloride to no more than 1.05 equivalents. Additionally, ensure you are adding the 2,4-dichloropyrimidine slowly to the amine solution to prevent local excesses of the nucleophile.

Q: The product is highly polar and streaking heavily on the TLC plate, making column chromatography difficult. What is the best purification strategy? A: The free hydroxyl group on the azetidine ring, combined with the pyrimidine nitrogens, makes the target molecule highly polar and prone to hydrogen bonding with the acidic silanol groups on standard silica gel. Use a polar solvent system (DCM with 1-10% MeOH) and add 1% aqueous ammonia or triethylamine to the eluent. This deactivates the silica, drastically reducing streaking and improving peak resolution.

Frequently Asked Questions (FAQs)

Q: Why does the protocol specify using the hydrochloride salt of azetidin-3-ol instead of the free base? A: Azetidin-3-ol free base is highly polar, hygroscopic, and prone to degradation or polymerization upon storage. The hydrochloride salt is a stable, free-flowing solid that ensures accurate stoichiometric weighing. In situ neutralization with TEA generates the active nucleophile precisely when needed, ensuring a cleaner reaction profile[3].

Q: Can I use Palladium-catalyzed Buchwald-Hartwig amination instead of SNAr to force C4 selectivity? A: While Pd-catalyzed amination is a powerful tool that can strongly favor C4 substitution (especially with specific bases like LiHMDS)[1], it is generally unnecessary and economically inefficient for this specific transformation. The SNAr approach with secondary aliphatic amines proceeds smoothly at room temperature without the need for expensive transition metal catalysts, ligands, or inert atmosphere gloveboxes.

Q: Does the use of tertiary amines change the regioselectivity? A: Yes. While primary and secondary amines (like azetidin-3-ol) favor the C4 position, literature indicates that tertiary amine nucleophiles can show excellent C2 selectivity via a different mechanistic intermediate that undergoes in situ N-dealkylation[4]. Therefore, only use the secondary amine for this target.

References

  • Source: PubMed (NIH)
  • Source: Organic Letters (ACS Publications)
  • Title: 2-[(Methylamino)methyl]pyrimidin-4-amine | Nucleophilic Aromatic Substitution (SNAr)
  • Title: Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases (US Patent 8796244B2)

Sources

Optimization

Technical Support Center: Troubleshooting Byproducts in 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol Synthesis

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the nucleophilic arom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) between 2,4-dichloropyrimidine and azetidin-3-ol.

While SNAr on 2,4-dichloropyrimidines is conventionally C4-selective, the reaction is highly sensitive to electronic, steric, and thermodynamic factors, frequently leading to undesired regioisomers and byproducts[1]. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview & Regioselectivity

The synthesis of 1-(2-chloropyrimidin-4-yl)azetidin-3-ol relies on the differential reactivity of the C2 and C4 positions of 2,4-dichloropyrimidine. Nucleophilic attack at C4 is kinetically favored because the resulting Meisenheimer complex is highly stabilized by the adjacent ring nitrogens[1]. However, the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) lobes at C2 and C4 is narrow. Under thermodynamic conditions (e.g., elevated temperatures or protic solvents), the activation energy for C2 attack can be overcome, leading to the C2-regioisomer byproduct[2].

SNAr_Pathway cluster_0 Kinetic vs. Thermodynamic Control SM 2,4-Dichloropyrimidine + Azetidin-3-ol C4_Attack Nucleophilic Attack at C4 (Kinetically Favored) SM->C4_Attack 0°C, Non-polar Solvent C2_Attack Nucleophilic Attack at C2 (Higher Activation Energy) SM->C2_Attack Elevated Temp, Protic Solvent Meisenheimer_C4 C4 Meisenheimer Complex (Highly Stabilized) C4_Attack->Meisenheimer_C4 Meisenheimer_C2 C2 Meisenheimer Complex (Less Stabilized) C2_Attack->Meisenheimer_C2 Prod_C4 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (Desired Product) Meisenheimer_C4->Prod_C4 -HCl Prod_C2 1-(4-Chloropyrimidin-2-yl)azetidin-3-ol (C2 Byproduct) Meisenheimer_C2->Prod_C2 -HCl Prod_Bis Bis-substituted Byproduct (Over-reaction) Prod_C4->Prod_Bis Excess Amine Prod_C2->Prod_Bis Excess Amine

Mechanistic pathway of 2,4-dichloropyrimidine SNAr with azetidin-3-ol showing regioselectivity.

Troubleshooting FAQs: Byproduct Mitigation

Q1: Why am I observing a high ratio of the C2-substituted regioisomer (1-(4-chloropyrimidin-2-yl)azetidin-3-ol)? Causality: Regioselectivity is governed by the energy difference between the C4 and C2 transition states. While C4 is kinetically favored, elevated temperatures or highly polar protic solvents (like ethanol) provide enough thermal energy to overcome the C2 activation barrier, shifting the reaction toward a thermodynamic mixture[1]. Solution: Maintain strict kinetic control. Conduct the reaction at 0 °C to 5 °C. Switch from protic solvents (EtOH/MeOH) to moderately polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to suppress the thermodynamic C2 pathway[3].

Q2: How do I prevent the formation of the bis-substituted byproduct (1,1'-(pyrimidine-2,4-diyl)bis(azetidin-3-ol))? Causality: Once the first equivalent of azetidin-3-ol substitutes at C4, the electron-donating nature of the amine reduces the electrophilicity of the pyrimidine ring, generally protecting C2 from further attack[4]. However, localized high concentrations of the nucleophile or the use of excess equivalents will force a second SNAr reaction at the C2 position. Solution: Use exactly 1.0 to 1.05 equivalents of azetidin-3-ol. Employ an inverse addition technique: add the amine dropwise to a stirring solution of 2,4-dichloropyrimidine. This ensures the pyrimidine is always in stoichiometric excess relative to the unreacted amine, preventing double substitution.

Q3: I am detecting a mass corresponding to[M-Cl+OH]⁺. What is causing this hydrolysis byproduct? Causality: 2,4-Dichloropyrimidine is highly sensitive to moisture, particularly in the presence of an organic base. Water acts as a competing oxygen nucleophile, generating 2-chloro-4-hydroxypyrimidine or its tautomer. Solution: Ensure all solvents are strictly anhydrous. Use oven-dried glassware and conduct the reaction under an inert atmosphere (N₂ or Argon). If using azetidin-3-ol hydrochloride, ensure the salt is thoroughly desiccated, as it is highly hygroscopic.

Q4: Why am I seeing azetidine ring-opening or degradation products in my LC-MS? Causality: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). The use of harsh inorganic bases (e.g., NaOH, KOH) or prolonged heating (>40 °C) can induce nucleophilic ring-opening or polymerization of the azetidin-3-ol precursor. Solution: Stick to mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Never exceed room temperature during the SNAr step.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between experimental conditions and byproduct formation. Use this data to benchmark your own LC-MS results.

SolventBase (Equiv)Temp (°C)Amine AdditionC4:C2 RatioBis-substitution (%)Overall Yield (%)
EthanolTEA (2.5)25 °CDirect (Bolus)70 : 3015.0%55%
THFDIPEA (2.0)0 °C to 25 °CDirect (Dropwise)85 : 155.0%75%
DCM (Anhydrous) DIPEA (2.0) 0 °C Inverse (Dropwise) >95 : 5 <1.0% 88%

Self-Validating Experimental Protocol

To guarantee high C4-selectivity and eliminate bis-substitution, follow this optimized inverse-addition methodology. The protocol is designed as a self-validating system, meaning built-in checks will confirm success at each stage.

Exp_Workflow Prep 1. Setup Anhydrous DCM, 0°C N2 Atmosphere Reagents 2. Reagents 2,4-Dichloropyrimidine (1.0 eq) Prep->Reagents Addition 3. Inverse Addition Azetidin-3-ol (1.0 eq) DIPEA (2.0 eq) Reagents->Addition Monitor 4. Monitor TLC/LC-MS Maintain <5°C Addition->Monitor Workup 5. Workup Water Quench DCM Extraction Monitor->Workup Purify 6. Purification Column Chromatography (Hex/EtOAc) Workup->Purify

Step-by-step experimental workflow for the C4-selective synthesis.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with N₂. Add 2,4-dichloropyrimidine (1.0 equiv, e.g., 10 mmol) and anhydrous DCM (0.2 M relative to pyrimidine). Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Preparation: In a separate dry vial, dissolve azetidin-3-ol hydrochloride (1.0 equiv, 10 mmol) and DIPEA (2.2 equiv, 22 mmol) in anhydrous DCM (10 mL).

    • Validation Check: The solution should remain clear. If it turns cloudy, moisture has compromised the system.

  • Inverse Addition: Using a syringe pump, add the nucleophile solution dropwise to the pyrimidine solution over 60 minutes. Maintain the internal temperature below 5 °C.

    • Causality: Slow addition keeps the steady-state concentration of the amine extremely low, mathematically favoring the mono-substitution at C4 over bis-substitution.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

    • Validation Check: Analyze an aliquot via LC-MS. The desired C4-isomer will elute distinctly from the C2-isomer. A C4:C2 peak area ratio of >95:5 confirms the temperature and addition rate were optimal. If the C2 or bis-substitution peaks exceed 5%, immediately verify the bath temperature.

  • Workup: Quench the reaction with cold saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 60% EtOAc in Hexanes) to yield the pure 1-(2-chloropyrimidin-4-yl)azetidin-3-ol.

References[1] Title: QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec. URL:https://chemistry.wuxiapptec.com/qm-magic-class-chapter-29/[2] Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: The Journal of Organic Chemistry. URL:https://doi.org/10.1021/acs.joc.5b01044[4] Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: Journal of the American Chemical Society (via NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5010486/[3] Title: Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. Source: BenchChem. URL:https://www.benchchem.com/

Sources

Troubleshooting

Stability issues of the azetidine ring in 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support resource for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary insights to anticipate and address challenges in your experimental work, ensuring the integrity of your results.

The 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol molecule incorporates a strained four-membered azetidine ring, which, while offering unique conformational rigidity beneficial in medicinal chemistry, also presents inherent stability challenges.[1][2][3] This guide will delve into the factors influencing the stability of the azetidine ring in this specific chemical context and provide practical solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, or handling of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

Issue 1: Low Yields in the Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Symptoms:

  • The yield of the desired product is significantly lower than expected.

  • Multiple unexpected byproducts are observed in the reaction mixture by TLC, LC-MS, or NMR.

Possible Causes & Solutions:

  • Nucleophilic Aromatic Substitution (SNAr) Conditions: The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with azetidin-3-ol. The 2-chloropyrimidine moiety is highly reactive towards nucleophilic attack.[4][5][6] However, improper reaction conditions can lead to side reactions.

    • Solution: Carefully control the stoichiometry of the reactants. Use a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl generated during the reaction. The reaction is often performed in a polar aprotic solvent like DMF or DMSO at room temperature or with gentle heating.

  • Azetidine Ring Opening: The strained azetidine ring is susceptible to opening under certain conditions, especially in the presence of strong acids or nucleophiles.[7][8]

    • Solution: Maintain a neutral or slightly basic pH throughout the reaction and workup. Avoid strong acids. If acidic conditions are necessary for a subsequent step, consider protecting the azetidine nitrogen.[9]

  • Competing Reactions on the Pyrimidine Ring: While the 4-position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution, reaction at the 2-position can occur, leading to isomeric byproducts.

    • Solution: Optimize the reaction temperature. Lower temperatures generally favor substitution at the more reactive 4-position.

Issue 2: Degradation of the Compound During Purification

Symptoms:

  • Appearance of new impurity peaks in HPLC or LC-MS analysis of purified fractions compared to the crude reaction mixture.

  • Loss of material during chromatographic purification.

Possible Causes & Solutions:

  • Acid-Catalyzed Degradation on Silica Gel: Standard silica gel is acidic and can promote the opening of the azetidine ring.[9]

    • Solution: Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Alternatively, consider using a different stationary phase like basic alumina or Florisil.[9] A screening of different stationary phases can determine the optimal choice for your specific compound.[9]

  • Thermal Instability: Prolonged exposure to high temperatures during solvent evaporation can lead to decomposition.

    • Solution: Use a rotary evaporator at a reduced pressure and a low-temperature water bath to remove the solvent. For final drying, a high-vacuum pump at ambient temperature is recommended.

Issue 3: Instability of the Compound in Solution

Symptoms:

  • A gradual decrease in the concentration of the compound in prepared solutions over time, as observed by HPLC or NMR.

  • Inconsistent results in biological assays.

Possible Causes & Solutions:

  • pH-Dependent Hydrolysis: The azetidine ring is particularly susceptible to acid-catalyzed ring-opening.[1][10] Protonation of the azetidine nitrogen increases the ring strain and makes it more vulnerable to nucleophilic attack by water or other nucleophiles present in the medium.[1][10]

    • Solution: Prepare solutions in buffered systems at a neutral or slightly basic pH (e.g., pH 7-8). If the experimental protocol requires acidic conditions, use the solution immediately after preparation and keep it at a low temperature.

  • Solvolysis: Protic solvents, such as methanol or ethanol, can act as nucleophiles and cause the opening of the azetidine ring, especially at elevated temperatures or over extended periods.

    • Solution: Whenever possible, use aprotic solvents (e.g., DMSO, DMF, acetonitrile) for long-term storage of solutions. If a protic solvent is required for an experiment, prepare the solution fresh and use it promptly.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol?

A1: The two most probable degradation pathways are:

  • Azetidine Ring Opening: This is often the primary degradation route, especially under acidic conditions.[1][8] The protonated azetidine ring can be attacked by nucleophiles (e.g., water, alcohols) to form ring-opened products.

  • Hydrolysis of the 2-Chloro Group: The 2-chloropyrimidine moiety is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming a pyrimidin-2-one derivative. This reaction is typically slower than the SNAr reaction with amines but can occur under certain conditions.

Q2: How does the electronic nature of the 2-chloropyrimidine ring affect the stability of the azetidine moiety?

A2: The electron-withdrawing nature of the pyrimidine ring reduces the basicity of the azetidine nitrogen. This can have a stabilizing effect by making the nitrogen less prone to protonation, which is often the first step in acid-catalyzed ring-opening.[1] However, the pyrimidine ring can also activate the azetidine ring towards other reactions.

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[11] This method should be capable of separating the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products that may form.[11] For more detailed structural elucidation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[11]

Q4: What are the recommended storage conditions for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol?

A4: For the solid material, storage at low temperatures (e.g., 2-8 °C or -20 °C) in a tightly sealed container, protected from light and moisture, is recommended. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store solutions at -20 °C or -80 °C in an aprotic solvent and minimize freeze-thaw cycles.

Q5: Can the hydroxyl group on the azetidine ring participate in any degradation reactions?

A5: The hydroxyl group is relatively stable. However, under certain conditions, it could potentially be involved in intramolecular reactions, although this is less likely to be a primary degradation pathway compared to ring-opening. Its presence, however, can influence the overall polarity and solubility of the molecule.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the intrinsic stability of the compound.[11][12]

1. Acid and Base Hydrolysis:

  • Prepare solutions of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 40-60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Store the solution at room temperature, protected from light.

  • Analyze aliquots at specified time points.

3. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • At various time points, dissolve a sample in a suitable solvent and analyze.

4. Photolytic Degradation:

  • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

  • Keep a control sample in the dark.

  • Analyze both the exposed and control samples at appropriate time intervals.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Stress ConditionTime (hours)% DegradationMajor Degradation Product(s)
0.1 M HCl (60°C)825%Ring-opened product
0.1 M NaOH (60°C)2410%Hydrolyzed pyrimidine
3% H₂O₂ (RT)245%N-oxide
Thermal (80°C, solid)72<2%Minor unidentified peaks
Photolytic24<5%Minor unidentified peaks

Visualizations

Azetidine Ring-Opening Mechanisms

G cluster_acid Acid-Catalyzed Ring Opening cluster_snar S(N)Ar Reaction at Pyrimidine Ring Azetidine Azetidine Ring Protonation Protonation (H+) Azetidine->Protonation Fast Azetidinium Azetidinium Ion (Activated) Protonation->Azetidinium Nucleophile Nucleophile (NuH) Azetidinium->Nucleophile Slow, RDS RingOpened Ring-Opened Product Nucleophile->RingOpened Chloropyrimidine 2-Chloropyrimidine Meisenheimer Meisenheimer Complex Chloropyrimidine->Meisenheimer + Azetidin-3-ol Azetidinol Azetidin-3-ol Product 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol Meisenheimer->Product - Cl-

Caption: Key reaction pathways involving the azetidine and pyrimidine rings.

Troubleshooting Workflow for Compound Instability

G Start Instability Observed (e.g., new peaks in HPLC) CheckpH Is the medium acidic? Start->CheckpH CheckSolvent Is a protic solvent used? CheckpH->CheckSolvent No AdjustpH Use buffer at pH 7-8 Prepare fresh solutions CheckpH->AdjustpH Yes CheckTemp Is the temperature elevated? CheckSolvent->CheckTemp No ChangeSolvent Switch to aprotic solvent (e.g., DMSO, Acetonitrile) CheckSolvent->ChangeSolvent Yes CheckPurification Was standard silica gel used? CheckTemp->CheckPurification No LowerTemp Work at lower temperatures Use low-temp evaporation CheckTemp->LowerTemp Yes ChangeStationaryPhase Use deactivated silica or alumina CheckPurification->ChangeStationaryPhase Yes End End CheckPurification->End No

Caption: A decision tree for troubleshooting stability issues.

References

  • Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025, August 25). ACS Publications. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). ACS Publications. Retrieved from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024, July 19). Beilstein Journals. Retrieved from [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024, October 11). MDPI. Retrieved from [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27). Mol-Instincts. Retrieved from [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. Retrieved from [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022, October 5). Journal of the American Chemical Society. Retrieved from [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021, September 5). PubMed. Retrieved from [Link]

  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. (2023, January 17). PMC. Retrieved from [Link]

  • Advances in synthesis and chemistry of azetidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloropyrimidine Reactivity

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who are frustrated by the paradoxical reactivity of 2-chloropyrimidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who are frustrated by the paradoxical reactivity of 2-chloropyrimidine.

The core of the confusion lies in its dual nature: the electron-deficient pyrimidine ring makes the C2-Cl bond hyper-reactive toward nucleophilic attack, yet this exact same electronic structure—specifically the two basic nitrogen atoms—creates severe complications in transition-metal-catalyzed cross-coupling reactions.

This guide is designed to deconstruct these mechanistic paradoxes, providing you with causality-driven troubleshooting steps and self-validating protocols to ensure your syntheses succeed.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my Suzuki-Miyaura coupling with 2-chloropyrimidine stalling at 10% conversion, even with fresh palladium?

The Causality: You are likely experiencing severe catalyst poisoning . The two sp²-hybridized nitrogen atoms in the pyrimidine ring are highly Lewis basic. In the catalytic cycle, after or even before oxidative addition, these nitrogens can strongly coordinate to the empty d-orbitals of the Palladium (or Nickel) center. Because the nitrogens are situated at the 1,3-positions, multiple pyrimidine molecules can form stable, unreactive bis-coordinated complexes with the metal, effectively trapping the catalyst outside of the productive cycle[1].

The Solution: You must disrupt this coordination. This is achieved either by using sterically demanding, electron-rich ligands (like XPhos or bulky NHC ligands) that physically block multiple pyrimidines from binding[2], or by introducing a Lewis acid additive (see Q2).

Q2: I am performing a Nickel-Catalyzed Cross-Electrophile Coupling (XEC). How can I rescue my poisoned catalyst?

The Causality: In Ni-catalyzed XEC, the catalyst is highly susceptible to deactivation by diazaheterocycles. The Solution: Add a stoichiometric or catalytic amount of a Lewis acid, such as FeBr2​ or MgBr2​ . These additives act as sacrificial Lewis acids; they preferentially bind to the basic nitrogens of the 2-chloropyrimidine ring. By occupying the nitrogen lone pairs, the Lewis acid shields the Nickel catalyst, allowing it to freely engage in the oxidative addition of the C-Cl bond[1].

Q3: My LC-MS shows a major side product with [M+H] = 97 instead of my cross-coupled product. What happened?

The Causality: You have synthesized 2-hydroxypyrimidine (or its tautomer, 2-pyrimidone). 2-chloropyrimidine is extraordinarily electrophilic. If you are using standard Suzuki conditions with aqueous bases (e.g., Na2​CO3​ or K2​CO3​ in H2​O /Dioxane), the hydroxide ions generated in situ will rapidly attack the C2 position via a Nucleophilic Aromatic Substitution (S N​ Ar) pathway, outcompeting the transmetalation step of your cross-coupling[3]. The Solution: Switch to strictly anhydrous conditions using fluoride-based activators (e.g., CsF or TBAF) in anhydrous 1,4-dioxane or 2-MeTHF[2]. Fluoride activates the boronic acid for transmetalation without acting as a strong aqueous nucleophile.

Q4: I am trying to aminate 2-chloropyrimidine. Which Palladium catalyst should I use?

The Causality: None. Using precious metal catalysis for the amination of 2-chloropyrimidine is a common, costly error in modern literature[4]. The two electronegative nitrogens pull electron density away from the C2 carbon, lowering the LUMO energy and making it highly susceptible to S N​ Ar. 2-chloropyrimidine is 1014 to 1016 times more reactive toward S N​ Ar than chlorobenzene[4]. The Solution: Use metal-free conditions. Simple heating in water with Potassium Fluoride (KF) or using acid catalysis (which protonates the pyrimidine, making it even more electrophilic) will yield the aminated product cleanly and quantitatively.

Part 2: Quantitative Data & Decision Matrices

To rationalize your synthetic route, consult the quantitative reactivity data below.

Table 1: Relative S N​ Ar Reactivity of Aryl Chlorides

Data illustrates why transition-metal catalysis is redundant for pyrimidine amination.

SubstrateRelative Reactivity (S N​ Ar)Recommended Amination Strategy
Chlorobenzene1 (Baseline)Pd-Catalyzed Buchwald-Hartwig
2-Chloropyridine ∼108 Pd-Catalysis or Harsh S N​ Ar
Chloropyrazine ∼1014 Metal-Free S N​ Ar (Moderate heat)
2-Chloropyrimidine 1014−1016 [4]Metal-Free S N​ Ar (Water/KF)
Table 2: Cross-Coupling Troubleshooting Matrix
SymptomMechanistic CauseCorrective Action
Low Conversion (Starting material recovered) Catalyst poisoning via N-coordination.Add 30 mol% FeBr2​ [1] or switch to bulky ligands (XPhos/IPr)[2].
High Conversion, Low Yield (Hydrolysis peak on MS) Aqueous base attacking the activated C2-Cl bond[3].Switch to anhydrous CsF or TBAF in 1,4-Dioxane.
Homocoupling of Boronic Acid Slow oxidative addition relative to transmetalation.Increase temperature; ensure rigorous degassing.

Part 3: Mechanistic Workflows & Visualizations

Mechanism Cat Active Pd/Ni Catalyst Sub 2-Chloropyrimidine Cat->Sub Reacts with OxAdd Oxidative Addition (Productive Pathway) Sub->OxAdd C-Cl Cleavage Poison N-Coordination (Catalyst Poisoning) Sub->Poison N-Lone Pair Donation LA FeBr2 / MgBr2 (Lewis Acid Rescue) Poison->LA Additive Addition Dead Inactive Metal Complex Poison->Dead Deactivation LA->Cat Frees Catalyst via Competitive Binding

Mechanistic pathway of transition metal catalyst poisoning by 2-chloropyrimidine and Lewis acid rescue.

Workflow Start 2-Chloropyrimidine Core Q1 Target Bond Formation? Start->Q1 CN C-N Bond (Amination) Q1->CN CC C-C Bond (Cross-Coupling) Q1->CC SNAr Metal-Free SNAr (Water, KF, 100°C) CN->SNAr Optimal Route PdCat Pd-Catalyzed Amination (Avoid: Redundant & Costly) CN->PdCat Sub-optimal Suzuki Suzuki / XEC (Anhydrous, Bulky Ligand) CC->Suzuki Requires Optimization

Decision tree for 2-chloropyrimidine functionalization, prioritizing metal-free SNAr for amination.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Preventing Hydrolysis & Poisoning)

Use this protocol when forming C-C bonds to avoid the 2-hydroxypyrimidine side product and overcome N-coordination.

1. Reagent Preparation (Inside Glovebox or strict Schlenk technique):

  • Add 2-chloropyrimidine (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol) to an oven-dried Schlenk tube.

  • Causality Check: Why 1.2 equivalents? Boronic acids are prone to protodeboronation; a slight excess ensures complete consumption of the pyrimidine.

  • Add Pd2​(dba)3​ (2 mol% Pd) and XPhos (8 mol%).

  • Causality Check: The bulky dicyclohexyl groups on XPhos create a steric shield around the Palladium, physically preventing a second 2-chloropyrimidine molecule from coordinating and poisoning the catalyst[3].

  • Add anhydrous Cesium Fluoride (CsF) (2.5 equiv). Do not use aqueous carbonates.

2. Solvent Addition & Reaction:

  • Add 5.0 mL of rigorously anhydrous, degassed 1,4-Dioxane.

  • Seal the tube, remove from the glovebox, and stir at 90 °C for 12 hours.

3. System Validation Step:

  • At t = 2 hours, take a 10 µL aliquot, dilute in MeCN, and run LC-MS.

  • Validation: You should observe the product mass. If you observe [M+H] = 97, your solvent or CsF is wet, leading to S N​ Ar hydrolysis. Discard and dry reagents thoroughly.

Protocol B: Green, Metal-Free S N​ Ar Amination

Use this protocol for C-N bond formation. Do not waste Palladium on this transformation.

1. Reaction Assembly (Open Air):

  • In a standard round-bottom flask, combine 2-chloropyrimidine (1.0 equiv, 1.0 mmol) and your target primary/secondary amine (1.2 equiv).

  • Add Potassium Fluoride (KF) (2.0 equiv).

  • Causality Check: KF in water acts as a mild, non-nucleophilic base to sponge the HCl generated during the substitution, driving the equilibrium forward without hydrolyzing the pyrimidine[4].

  • Add 5.0 mL of Deionized Water.

2. Execution:

  • Attach a reflux condenser and heat the vigorously stirring suspension to 100 °C for 4-6 hours.

3. System Validation & Isolation:

  • Validation: As the reaction proceeds, the highly polar 2-chloropyrimidine will be consumed, and the more lipophilic 2-aminopyrimidine product will often precipitate directly out of the aqueous phase.

  • Cool to room temperature. If a precipitate forms, isolate via vacuum filtration. If it remains an emulsion, extract with Ethyl Acetate ( 3×10 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. nih.gov.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. benchchem.com.
  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. chemrxiv.org.
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate R

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield, regioselectivity, and isolation challenges during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield, regioselectivity, and isolation challenges during the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with azetidin-3-ol.

Diagnostic Overview & Mechanistic Causality

The synthesis of 1-(2-chloropyrimidin-4-yl)azetidin-3-ol relies on the regioselective SNAr reaction between 2,4-dichloropyrimidine and azetidin-3-ol (typically supplied as a hydrochloride salt) [2].

The Causality of Regioselectivity: In 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position [1]. When a nucleophile attacks C-4, the resulting Meisenheimer complex allows the developing negative charge to be highly stabilized by the adjacent electronegative nitrogen atoms. Consequently, the transition state energy for C-4 attack is significantly lower than for C-2 attack [3]. However, this kinetic preference is easily overridden by poor temperature control or improper stoichiometry, leading to the formation of the C-2 isomer or the 2,4-bis-substituted byproduct.

SNAr_Pathway cluster_0 Kinetic & Thermodynamic Control SM 2,4-Dichloropyrimidine + Azetidin-3-ol C4_Attack C-4 Attack (Meisenheimer Complex) SM->C4_Attack Favored (LUMO at C-4) C2_Attack C-2 Attack (Meisenheimer Complex) SM->C2_Attack Unfavored (Higher TS Energy) Major 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (Major) C4_Attack->Major -HCl Minor 1-(4-Chloropyrimidin-2-yl)azetidin-3-ol (Minor) C2_Attack->Minor -HCl Bis 2,4-Bis(3-hydroxyazetidin-1-yl)pyrimidine (Over-substitution) Major->Bis Excess Amine / High Temp Minor->Bis Excess Amine / High Temp

Figure 1: Regioselective SNAr pathway of 2,4-dichloropyrimidine with azetidin-3-ol.

Troubleshooting FAQs

Q1: Why am I getting a high percentage of the 2-substituted or bis-substituted byproduct? A: This is a classic symptom of thermodynamic override. If your reaction temperature exceeds 25 °C, or if you use more than 1.05 equivalents of the azetidin-3-ol nucleophile, the primary C-4 product undergoes a second SNAr reaction at the C-2 position. To fix this, strictly maintain the temperature between 0 °C and room temperature, and limit the nucleophile to a maximum of 1.05 equivalents.

Q2: My conversion is stalling at 70%. Should I heat the reaction to drive it to completion? A: Do not heat the reaction. Heating will exponentially increase the formation of the 2,4-bis-substituted impurity [3]. A stalled reaction in this workflow usually indicates base depletion. Because azetidin-3-ol is typically used as a hydrochloride salt, 1.0 equivalent of base is consumed immediately just to free the amine, and another 1.0 equivalent is needed to neutralize the HCl generated during the SNAr substitution. Ensure you are using at least 2.2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Q3: LC-MS shows 95% conversion to the desired product, but my isolated yield is only 40%. Where is my product going? A: You are likely losing your product in the aqueous phase during workup. The introduction of the azetidin-3-ol moiety makes the resulting pyrimidine highly polar and significantly water-soluble. Standard aqueous extractions (e.g., washing with water or brine) will pull the product into the aqueous layer. To prevent this, bypass the aqueous workup entirely. Concentrate the crude reaction mixture under reduced pressure and load it directly onto silica gel for purification.

Empirical Condition Matrix

The table below summarizes the causality between reaction conditions and the resulting yield/regioselectivity profiles.

SolventBase (Equivalents)Temp (°C)C4:C2 RatioBis-substitution (%)Isolated Yield (%)Mechanistic Note
EtOHTEA (2.2 eq)25~85:1510–1560–65Fast reaction, but protic solvent increases thermodynamic byproduct formation.
DCM DIPEA (2.2 eq) 0 to 25 >95:5 <5 80–85 Optimal kinetic control; minimizes C-2 attack.
IPADIPEA (2.2 eq)-10 to 0>98:2<275–80Highest regioselectivity, but requires extended reaction times (12+ hours).
DMFK2CO3 (3.0 eq)80~50:50>30<30Thermal conditions completely erode kinetic C-4 selectivity.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The physical state changes described serve as built-in checkpoints to ensure the reaction is proceeding correctly.

Scale: 10.0 mmol Target: 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Materials:

  • 2,4-Dichloropyrimidine: 1.49 g (10.0 mmol, 1.0 eq)

  • Azetidin-3-ol hydrochloride: 1.15 g (10.5 mmol, 1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA): 3.83 mL (22.0 mmol, 2.2 eq)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2,4-dichloropyrimidine (1.49 g) and anhydrous DCM (30 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool the solution to 0 °C under an inert atmosphere (N2 or Argon).

  • Base Addition: Add DIPEA (3.83 mL) in one rapid portion via syringe.

    • Self-Validating Checkpoint: The solution must remain clear and colorless. Any immediate yellowing indicates solvent impurities or degraded starting material.

  • Nucleophile Addition: Add the azetidin-3-ol hydrochloride (1.15 g) portion-wise over 15 minutes to manage the mild exotherm.

    • Self-Validating Checkpoint: The reaction mixture will gradually transition from a clear solution to a cloudy suspension. This is the precipitation of DIPEA·HCl salts, confirming the SNAr reaction is actively occurring.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for an additional 2–3 hours.

  • Analytical Confirmation: Sample 10 µL of the suspension, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is complete when the 2,4-dichloropyrimidine peak (m/z 149/151) is <2% and the product peak (m/z 186/188 [M+H]+) is dominant.

  • Non-Aqueous Workup: Do not add water. Directly concentrate the cloudy reaction mixture under reduced pressure (rotary evaporator) to yield a crude, sticky solid.

  • Purification: Dry-load the crude residue onto silica gel. Elute using a gradient of 100% DCM to DCM:MeOH (95:5).

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to afford the title compound as a white to off-white solid.

Workflow Step1 1. Preparation Dissolve 2,4-dichloropyrimidine in DCM (0 °C) Step2 2. Base Addition Add DIPEA (2.2 eq) Step1->Step2 Step3 3. Nucleophile Addition Dropwise add Azetidin-3-ol HCl (1.05 eq) Step2->Step3 Step4 4. Reaction Monitoring Stir at 0 °C to RT, monitor by LC-MS Step3->Step4 Step5 5. Quench & Workup Concentrate directly (Minimize aqueous wash) Step4->Step5 Step6 6. Purification Silica Gel Chromatography (DCM:MeOH) Step5->Step6

Figure 2: Optimized experimental workflow for high-yield synthesis and isolation.

References

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines". WuXi Biology.
  • US Patent 8796244B2. "Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases".
  • Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine".
Optimization

Technical Support Center: Crystallization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Welcome to our dedicated technical support center for the crystallization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. As a key intermediate in numerous drug development programs, achieving a robust and reproducible cryst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the crystallization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. As a key intermediate in numerous drug development programs, achieving a robust and reproducible crystallization process is critical for ensuring high purity, desirable crystal morphology, and consistent downstream performance. This guide, structured in a question-and-answer format, is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, drawing upon fundamental principles of crystallization and extensive field experience with related heterocyclic compounds.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the crystallization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

Q1: My compound is "oiling out" instead of crystallizing upon cooling or anti-solvent addition. What is causing this and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common issue for molecules with a high affinity for the solvent and/or a high barrier to nucleation.[1] It occurs when the solution becomes supersaturated too quickly, leading to the formation of a solute-rich liquid phase instead of an ordered crystal lattice. For 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol, the presence of a hydroxyl group and the nitrogen atoms in the pyrimidine and azetidine rings can lead to strong solute-solvent interactions, particularly in polar solvents, exacerbating this issue.

Causality and Remediation Strategies:

Potential Cause Explanation Recommended Action
High Supersaturation Rate Rapid cooling or fast anti-solvent addition creates a level of supersaturation that favors the kinetically faster process of phase separation over the thermodynamically favored but slower process of nucleation and crystal growth.Slow down the cooling rate significantly.[2][3][4] A slower rate provides more time for molecules to orient themselves into a crystal lattice.[3] For anti-solvent crystallization, add the anti-solvent at a much slower, controlled rate.
Inappropriate Solvent System The chosen solvent may have too high a solvating power, making it difficult for the solute molecules to desolvate and organize into a crystal structure.Screen for alternative solvent systems. Consider using a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature. A mixture of a good solvent and an anti-solvent at the outset can sometimes prevent oiling out.
Low Nucleation Rate The energy barrier for forming a stable crystal nucleus may be too high under the current conditions.Introduce seed crystals of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol to bypass the primary nucleation step.[] If seeds are unavailable, try scratching the inside of the flask with a glass rod to create nucleation sites. Sonication can also be employed to induce nucleation.[6]

Experimental Protocol for Overcoming Oiling Out:

  • Re-dissolve the Oiled-Out Material: Gently warm the mixture until the oil redissolves completely.

  • Adjust Solvent Composition (if applicable): If using an anti-solvent, add a small amount of the "good" solvent back to the mixture to reduce the level of supersaturation.

  • Controlled Cooling/Anti-solvent Addition:

    • Cooling Crystallization: Implement a slow, linear cooling ramp (e.g., 5-10 °C per hour).[2][4]

    • Anti-solvent Crystallization: Add the anti-solvent dropwise with vigorous stirring over an extended period.[1]

  • Seeding: Once the solution is slightly supersaturated (e.g., just below the cloud point), add a small amount of seed crystals.

  • Maturation: Hold the slurry at the crystallization temperature for a period (e.g., 2-4 hours) to allow for crystal growth and equilibration before further cooling.

Q2: The crystallization process results in very fine needles or small, poorly filterable particles. How can I increase the crystal size and improve the crystal habit?

Answer:

The formation of small, needle-like crystals (acicular habit) is often indicative of rapid nucleation and/or anisotropic crystal growth, where growth along one crystal axis is much faster than along others.[7] This can lead to difficulties in filtration, washing, and drying, and may also result in poor powder flow properties.[8][9]

Strategies for Crystal Size and Habit Modification:

Strategy Mechanism Experimental Approach
Reduce Supersaturation Level Lower supersaturation reduces the driving force for nucleation, leading to the formation of fewer nuclei that can then grow into larger crystals.[]Decrease the cooling rate, or for anti-solvent crystallization, reduce the rate of anti-solvent addition. Operating closer to the metastable zone width (MSZW) is key.
Solvent Selection The solvent can influence crystal habit by preferentially adsorbing to certain crystal faces, thereby inhibiting growth on those faces and promoting growth on others.[10]Experiment with different solvents or solvent mixtures. For example, a more viscous solvent might slow down diffusion and lead to more uniform growth. Aromatic solvents could potentially interact with the pyrimidine ring, altering the crystal packing.
Temperature and pH Control These parameters can affect both solubility and the relative growth rates of different crystal faces.For cooling crystallization, a higher final crystallization temperature (if solubility allows) can sometimes lead to larger crystals. If the molecule has ionizable groups, adjusting the pH can significantly alter solubility and crystal habit.
Use of Additives Small amounts of tailored additives can act as crystal growth inhibitors by adsorbing to specific crystal faces, thus modifying the crystal habit.[7][11]This is an advanced technique. If common methods fail, consider screening for additives that are structurally similar to the target molecule or have functional groups that can interact with the crystal surface.
Sonocrystallization Ultrasound can promote the formation of smaller, more uniform crystals by increasing the nucleation rate.[6][12] However, at lower power and for shorter durations, it can sometimes help in deagglomeration and lead to better-formed crystals.Apply low-frequency ultrasound during the initial stages of crystallization to control nucleation.[13][14]
Q3: My crystallization yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common problem that can often be traced back to the solubility of your compound in the mother liquor or incomplete crystallization.

Troubleshooting Low Crystallization Yield:

Caption: Troubleshooting workflow for low crystallization yield.

Detailed Explanation:

  • High Solubility in Mother Liquor: The most common cause of low yield is that a significant amount of your product remains dissolved in the solvent at the final isolation temperature.

    • Action:

      • Solvent Screening: Your primary goal is to find a solvent or solvent system where 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol has high solubility at an elevated temperature but very low solubility at the final filtration temperature.

      • Anti-solvent Addition: If using a solvent/anti-solvent system, you can often improve the yield by increasing the proportion of the anti-solvent.[15][16][17] Be mindful that adding too much anti-solvent too quickly can lead to precipitation of impurities or oiling out.

  • Insufficient Crystallization Time: Crystallization is not an instantaneous process. If the solution is cooled and filtered too quickly, the system may not have had enough time to reach equilibrium, leaving a substantial amount of product in the solution.

    • Action: Introduce a "maturation" or "aging" step. After reaching the final crystallization temperature, stir the slurry for several hours (or even overnight) to allow for complete crystallization.

  • Sub-optimal Final Temperature: The final temperature of the slurry before filtration directly impacts the concentration of the solute in the mother liquor.

    • Action: Ensure you are cooling the mixture to a sufficiently low temperature to minimize solubility. Check the solubility curve of your compound if available.

  • Evaporative Crystallization: If other methods fail to provide a satisfactory yield, consider a controlled evaporation of the solvent to increase the concentration and force crystallization.[] This method requires careful control to avoid crusting and impurity incorporation.

Frequently Asked Questions (FAQs)

Q: What are some good starting solvents for the crystallization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol?

A: Without specific experimental data for this exact molecule, we can make educated recommendations based on its structure. The molecule has both polar (hydroxyl, nitrogen atoms) and non-polar (chloropyrimidine ring) character.

  • Good Solvents (for initial dissolution): Alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate).[18][19][20]

  • Anti-solvents (to induce crystallization): Alkanes (e.g., heptane, hexane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., methyl tert-butyl ether).[21]

A good starting point would be to dissolve the compound in a minimal amount of a hot "good" solvent like isopropanol and then either cool it slowly or add an "anti-solvent" like heptane.

Q: Is polymorphism a concern for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical molecules, especially in heterocyclic compounds like pyrimidine derivatives.[22][23] Different polymorphs can have different physical properties, including solubility, stability, and melting point. It is highly probable that 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol can exist in different polymorphic forms.

It is crucial to ensure that you are consistently producing the same, desired polymorph. Any change in the crystallization process (e.g., solvent, cooling rate, temperature) could potentially lead to the formation of a different polymorph.[22] Therefore, it is essential to characterize your crystalline material using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure polymorphic consistency.

Q: How can I minimize the incorporation of impurities during crystallization?

A: The key to obtaining high purity is to ensure that the impurities remain in the mother liquor.

G cluster_0 Impurity Rejection Strategies A Slow Crystallization Rate C Controlled Supersaturation A->C Allows for selective incorporation of the target molecule into the crystal lattice. B Appropriate Solvent Choice B->C Impurities should be more soluble in the chosen solvent system than the target compound. D Purging of Impurities C->D Maintains impurities in solution. E Washing of Filter Cake D->E Removes dissolved impurities from the crystal surface.

Sources

Troubleshooting

Preventing side reactions in the synthesis of azetidine derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges encountered in the synthesis of these valuable, yet often elusive, four-membered heterocycles. The high ring strain (approximately 25.4 kcal/mol) that makes azetidines useful also renders them susceptible to a variety of side reactions.[1][2] This guide moves beyond simple protocols to explain the underlying mechanisms of common failures and provides field-proven, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address the most common issues reported by researchers in the field. Each answer provides a mechanistic explanation, a step-by-step protocol for prevention, and expert insights to enhance experimental success.

Q1: My intramolecular cyclization is failing, resulting in low yields and a complex mixture. What are the primary causes and how can I fix this?

A1: The Challenge of Ring Closure

Low yields in intramolecular cyclizations to form azetidines are a frequent and frustrating problem. The formation of the strained four-membered ring is often kinetically and thermodynamically disfavored compared to competing intermolecular reactions or the formation of larger, more stable rings.[1][2]

Mechanistic Insight & Troubleshooting

Several factors are often at play:

  • Intermolecular vs. Intramolecular Reactions: If the concentration of your acyclic precursor is too high, molecules are more likely to react with each other (dimerization, polymerization) than to fold and cyclize. This is a classic kinetic competition.

  • Leaving Group Efficiency: The SN2 ring closure requires a good leaving group. A poor leaving group (like a hydroxyl group) will slow the desired reaction, allowing side reactions such as elimination to dominate.[1]

  • Steric Hindrance: Bulky substituents near the reacting centers (the nucleophilic nitrogen and the electrophilic carbon) can prevent the precursor from adopting the necessary conformation for ring closure.[1]

  • Base Strength: The base must be strong enough to deprotonate the amine for nucleophilic attack but not so strong that it promotes E2 elimination, a common side reaction.[1][3]

Protocol for Optimizing Intramolecular Cyclization

  • Employ High-Dilution Conditions:

    • Action: Perform the cyclization at a low concentration, typically 0.01 M or less.[1][4]

    • Rationale: This physically separates the precursor molecules, statistically favoring the intramolecular pathway over intermolecular side reactions like polymerization.[4][5]

  • Activate the Leaving Group:

    • Action: Convert poor leaving groups (e.g., alcohols) into excellent ones. Common strategies include conversion to mesylates, tosylates, or triflates.

    • Example Workflow:

      • Dissolve the γ-amino alcohol (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) and cool to 0 °C.

      • Add a non-nucleophilic base such as triethylamine (1.5 equiv).

      • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise.[1]

      • Allow the reaction to warm to room temperature, then add a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv) to induce ring closure.[1]

  • Select an Appropriate Base:

    • Action: Screen different bases. For substrates prone to elimination, a bulky, non-nucleophilic base like potassium tert-butoxide or NaHMDS might be preferable to a smaller, stronger base.[4]

    • Senior Scientist's Note: The pKa of your amine conjugate acid and the kinetics of deprotonation versus cyclization are critical. Sometimes, a slightly weaker base that allows for a slow, controlled cyclization at a slightly elevated temperature provides cleaner results than a very strong base at low temperature.

Q2: I'm observing significant polymerization and the formation of oligomeric sludge. What is causing this and how can I prevent it?

A2: The Polymerization Problem

Unprotected or activated azetidines can be highly reactive. The nitrogen lone pair is nucleophilic, and the ring strain makes the ring susceptible to opening by another azetidine molecule, initiating a chain reaction. This is particularly problematic under acidic conditions, which can protonate the azetidine nitrogen, creating a highly electrophilic azetidinium ion that is readily attacked.

Mechanism of Cationic Ring-Opening Polymerization The process is typically initiated by an electrophile (like a proton) and propagates via nucleophilic attack of a neutral azetidine monomer on the activated, ring-opened polymer chain end.

G cluster_initiation Initiation cluster_propagation Propagation Azetidine Azetidine Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium + H+ H_plus H+ Azetidinium_prop Azetidinium Ion Dimer Dimeric Cation Azetidinium_prop->Dimer + Azetidine Azetidine_monomer Azetidine Monomer Polymer --> Polymer Chain Dimer->Polymer

Preventative Strategies & Protocols

  • Maintain Neutral or Basic pH:

    • Action: During workup and purification, always use neutral or slightly basic conditions. Avoid strong acids entirely unless the azetidine is protected.[1][6]

    • Practical Tip: When performing column chromatography, use a stationary phase that has been deactivated with a base. Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, then pack the column. This neutralizes acidic sites on the silica that can catalyze ring-opening.[1][7] Alternatively, use basic alumina as the stationary phase.[1]

  • Utilize Nitrogen Protecting Groups:

    • Action: Protect the azetidine nitrogen with an electron-withdrawing group. This reduces the nucleophilicity of the nitrogen, making it less likely to act as a polymerization initiator.

    • Rationale: Groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or sulfonyl groups (e.g., tosyl, nosyl) decrease the electron density on the nitrogen, thereby stabilizing the ring.[1][8]

    • Senior Scientist's Note: The choice of protecting group is critical and depends on the downstream reaction conditions. A well-chosen protecting group not only prevents polymerization but can also direct the regioselectivity of other reactions.

Table 1: Common Azetidine N-Protecting Groups and Their Stability

Protecting GroupAbbreviationStable ToLabile ToExpert Insight
tert-ButoxycarbonylBocHydrogenolysis, mild baseStrong acids (TFA, HCl)Excellent for general use; easily removed under mild acidic conditions that often spare other functional groups.[7][8]
BenzyloxycarbonylCbzMild acid/baseHydrogenolysis (Pd/C, H₂)Orthogonal to Boc; ideal when acid-labile groups are present elsewhere in the molecule.[8]
p-ToluenesulfonylTs (Tosyl)Strong acids, many oxidantsReductive conditions (e.g., Na/naphthalene)Very robust, significantly stabilizes the ring but can be difficult to remove. Often used when the azetidine needs to survive harsh conditions.
BenzhydrylBhTFA, catalytic hydrogenationBirch reduction, strong acid (reflux)A bulky group that can offer steric protection. Removal conditions can be harsh.[9]
Q3: My reaction is producing a ring-opened byproduct, a γ-amino alcohol or its derivative. Why is this happening?

A3: The Inevitable Consequence of Ring Strain

The high ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-opening. This can be an intended reaction pathway or an undesired side reaction.[2][5] This issue is especially prevalent under acidic (Lewis or Brønsted) conditions or when strong nucleophiles are present.[5]

Mechanistic Scenarios for Ring-Opening

  • Acid-Catalyzed Opening: A Lewis or Brønsted acid coordinates to the nitrogen, activating the ring. A nucleophile (even a weak one like an alcohol solvent) can then attack one of the ring carbons (typically via an SN2 mechanism), cleaving the C-N bond.[10]

  • Intramolecular Attack: If your molecule has a pendant nucleophilic group (like an amide or hydroxyl group), it can attack the azetidine ring, especially upon protonation of the azetidine nitrogen. This leads to cyclized byproducts.[6][10]

G cluster_workflow Troubleshooting Ring-Opening Side Reactions Start Ring-Opened Byproduct Observed Check_pH Is the reaction run under acidic conditions? Check_Nu Are strong nucleophiles present? Buffer Buffer the reaction to neutral/basic pH. Use non-acidic workup. Protect Protect the N-atom with an electron- withdrawing group. Temp Lower the reaction temperature. Solvent Use a non-nucleophilic solvent (e.g., Toluene, DCM instead of MeOH).

Experimental Protocols to Minimize Unwanted Ring-Opening

  • Strict pH Control:

    • Action: If acidic conditions are not required for your desired transformation, ensure the reaction medium is neutral or basic. If a reaction is sluggish, consider gentle heating before adding an acid catalyst.

    • Workup: Quench reactions with a mild base like saturated sodium bicarbonate solution before extraction.[10]

  • Protect the Nitrogen:

    • Action: As with preventing polymerization, an N-protecting group like Boc or Ts drastically reduces the nitrogen's basicity. This prevents protonation, which is the key activating step for acid-catalyzed ring-opening.[6]

  • Control Temperature:

    • Action: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Ring-opening side reactions often have a higher activation energy than the desired reaction.

    • Practical Tip: Start your reaction at 0 °C or even -78 °C and monitor by TLC/LC-MS as you slowly allow it to warm.

  • Choose Solvents Wisely:

    • Action: Avoid using nucleophilic solvents (e.g., methanol, ethanol) if ring-opening is a concern, as they can act as the nucleophile. Opt for inert solvents like THF, DCM, toluene, or acetonitrile.

Reference List
  • Technical Support Center: Azetidine Synthesis Protocols. (2025). Benchchem.

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.

  • Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments. (2025). Benchchem.

  • Azetidine. Grokipedia.

  • Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC.

  • Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines. (2025). Benchchem.

  • Technical Support Center: Azetidine Ring-Opening Reactions. (2025). Benchchem.

  • Technical Support Center: Purification of Polar Azetidine Compounds. (2025). Benchchem.

  • Azetidine synthesis. Organic Chemistry Portal.

  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. (2025). ResearchGate.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. (2019). Macromolecules.

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate.

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC.

  • Photochemical Approaches to Azetidines. (2022). Nottingham ePrints.

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC.

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.

  • Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. (2004). The Journal of Organic Chemistry.

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society.

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (2008). RSC Publishing.

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.

  • Mechanism for synthesising azetidine. (2015). Chemistry Stack Exchange.

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. (2022). American Chemical Society.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2026). ResearchGate.

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). Arkivoc.

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2022). ChemRxiv.

  • Activated Monomer Polymerization of an N‑Sulfonylazetidine. (2020). Macromolecules.

Sources

Optimization

Technical Support Center: Analytical Methods for Impurity Profiling of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Welcome to the technical support guide for the analytical characterization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. This resource is designed for researchers, analytical chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analytical characterization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. This resource is designed for researchers, analytical chemists, and drug development professionals who are tasked with the critical role of detecting, identifying, and quantifying impurities in this pharmaceutical intermediate. The presence of unwanted chemical entities can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] This guide provides a series of frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during analysis.

The control of pharmaceutical impurities is a primary objective in drug development, governed by stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[2][3] This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the impurity profile of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

Q1: What are the potential sources and types of impurities I should expect?

A1: Impurities associated with 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol can be classified into three main categories as defined by ICH guidelines[4][5]:

  • Organic Impurities: These are the most common and structurally similar to the main compound. They can include:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • By-products: Formed from side reactions during the manufacturing process.

    • Intermediates: Partially reacted molecules that were not carried to the final step.

    • Degradation Products: Formed during manufacturing or upon storage due to exposure to light, heat, humidity, or reactive excipients.[6] For this specific molecule, hydrolysis of the chloropyrimidine ring or oxidation of the azetidinol moiety are plausible degradation pathways.

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[4]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process (e.g., acetone, ethanol, dichloromethane).[4] Their control is specifically addressed in the ICH Q3C guideline.[7][8]

Q2: Why is rigorous impurity profiling so critical for this intermediate?

A2: As a building block for an API, the purity of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is paramount. Even trace-level impurities can be carried through subsequent synthetic steps, potentially affecting the final drug product's safety and efficacy.[3] Some impurities may be toxic, genotoxic, or reduce the stability of the API.[5] Regulatory agencies like the FDA and EMA require comprehensive impurity profiling to ensure product quality and patient safety.[2][3]

Q3: What are the key regulatory thresholds I need to be aware of?

A3: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[4][8] While this compound is an intermediate, these thresholds are the benchmark for development.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting ≥ 0.05%≥ 0.03%The level above which an impurity must be reported in regulatory submissions.[7]
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%The level above which the structure of an impurity must be determined.[7]
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%The level above which an impurity's biological safety must be established.[4][7]
Table 1: ICH Q3A(R2) Impurity Thresholds. These values guide the analytical development and validation strategy.

Q4: Which analytical technique is the best starting point for analyzing impurities?

A4: High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV or Photodiode Array (PDA) detector, is the industry gold standard and the recommended starting point.[2][3][9] It offers excellent sensitivity, resolution, and quantitative accuracy for non-volatile organic impurities and degradation products.[2] For volatile impurities like residual solvents, Gas Chromatography (GC) is the required technique.[9]

Section 2: Core Analytical Methodologies & Protocols

This section provides detailed, step-by-step protocols for key analytical methods. These are robust starting points that should be validated for your specific sample matrix and instrumentation.

Method 1: HPLC-UV for Quantification and Purity Assessment

This reversed-phase HPLC (RP-HPLC) method is designed to separate the main component from potential process-related impurities and degradation products.

Protocol Rationale:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which is effective for retaining and separating a wide range of moderately polar organic molecules.

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile) is used. The buffer (formic acid) helps to ensure consistent peak shapes by controlling the ionization state of the analyte and any acidic/basic impurities. The gradient elution allows for the separation of compounds with a wide range of polarities.

  • Detector: UV detection at 254 nm is selected as the pyrimidine ring is expected to have a strong chromophore, providing good sensitivity. A PDA detector is highly recommended to assess peak purity and gather spectral information on unknown impurities.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30.1-35 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or PDA scan 200-400 nm)
Table 2: Recommended HPLC-UV Method Parameters.
  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. This ensures the method is performing correctly and generating reliable data.[10]

  • Data Analysis:

    • Calculate the percentage of each impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method 2: GC-MS for Residual Solvent Analysis

This method uses static headspace sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents according to ICH Q3C.[7] GC is ideal for volatile organic compounds, and the MS detector provides definitive identification.[11]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) that is free from interfering peaks.

    • Seal the vial immediately with a PTFE/silicone septum.

  • GC-MS Conditions:

    • Headspace Sampler: Vial equilibration at 80 °C for 15 minutes.

    • GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min).

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35-350.

  • Identification:

    • Identify residual solvents by comparing their retention times and mass spectra against a certified reference standard library (e.g., NIST).[12]

Section 3: Workflow for Impurity Identification & Troubleshooting

When an unknown impurity is detected above the identification threshold, a structured approach is required to elucidate its structure.

Impurity Identification Workflow

The following diagram outlines a typical workflow for identifying an unknown impurity detected during a routine HPLC purity analysis.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC (> Identification Threshold) lcms Perform LC-MS Analysis (High Resolution MS Preferred) start->lcms mw Determine Accurate Mass & Propose Elemental Composition lcms->mw msms Acquire MS/MS Fragmentation Data mw->msms db_search Compare Fragmentation with Parent Molecule & Databases msms->db_search structure Propose Putative Structure(s) db_search->structure confirm Confirm Structure structure->confirm nmr Isolate Impurity & Perform NMR (1D/2D) Analysis confirm->nmr For definitive confirmation synth Synthesize Reference Standard & Compare Retention Time/Spectra confirm->synth For routine monitoring report Final Report & Qualification Strategy nmr->report synth->report

Caption: Workflow for structural elucidation of unknown impurities.

Troubleshooting Guide (Q&A)

Q: My HPLC peaks are tailing. What is the likely cause and solution? A: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase, or issues with the mobile phase.

  • Cause 1: Silanol Interactions: Free silanol groups on the silica backbone of the C18 column can interact with basic sites on your molecule (like the azetidine nitrogen).

    • Solution: Ensure your mobile phase buffer is effective. The 0.1% formic acid in the proposed method is designed to protonate basic analytes and suppress these interactions. If tailing persists, consider using a column with advanced end-capping or switching to a slightly higher buffer concentration.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.

    • Solution: Try diluting your sample (e.g., to 0.5 mg/mL or 0.1 mg/mL) and re-injecting.

  • Cause 3: Column Degradation: An old or fouled column can exhibit poor peak shape.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile) or replace it if it has reached the end of its usable life.

Q: I have poor resolution between the main 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol peak and a closely eluting impurity. How can I improve the separation? A: Improving resolution requires modifying the chromatographic conditions to alter the selectivity or efficiency of the separation.

  • Solution 1: Adjust Gradient Slope: A shallower gradient provides more time for compounds to separate. Try modifying the gradient to ramp from 5% to 95% B over a longer period, such as 40 minutes instead of 20.

  • Solution 2: Change Organic Modifier: Acetonitrile and methanol have different selectivities. Replacing acetonitrile with methanol (or using a mixture) can sometimes reverse the elution order or significantly improve the separation of co-eluting peaks.

  • Solution 3: Change Stationary Phase: If other options fail, switching to a different column chemistry (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) can provide a completely different selectivity and resolve the critical pair.

Q: I am not getting a clear molecular ion peak for my impurity in LC-MS. What should I do? A: Ionization efficiency is highly dependent on the analyte's structure and the MS source conditions.

  • Solution 1: Switch Ionization Mode: The proposed method implicitly uses positive electrospray ionization (ESI+), which is suitable for molecules with basic nitrogens. If you don't see a signal, try negative mode (ESI-), especially if you suspect the impurity could be acidic. Also, consider Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar, neutral molecules.

  • Solution 2: Modify Mobile Phase: ESI efficiency can be improved by adjusting the mobile phase additives. For positive mode, ensure you have a proton source like formic acid. For negative mode, a small amount of ammonium hydroxide or acetate can aid deprotonation.

  • Solution 3: Optimize Source Parameters: Systematically adjust the MS source parameters, including capillary voltage, cone voltage (or fragmentor voltage), and gas temperatures/flow rates, to maximize the signal for the ion of interest.[13]

Section 4: Advanced Structural Characterization with NMR

For impurities that cannot be identified by MS alone or for which a definitive, unambiguous structure is required for qualification, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool.[14][15]

  • 1D NMR (¹H and ¹³C): Provides primary information on the chemical environment of protons and carbons in the molecule.[14] The number of signals, their chemical shifts, and splitting patterns in the ¹H spectrum, along with the carbon shifts in the ¹³C spectrum, allow for the initial mapping of the molecular skeleton.[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

The combination of these techniques allows for the complete and unambiguous assignment of a chemical structure, which is the highest standard for impurity identification.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Chemical Bulletin. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). ResearchGate. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

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  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). LinkedIn. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.org. [Link]

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Troubleshooting

Scale-up synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol considerations

Welcome to the Technical Support Center for the Scale-Up Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Scale-Up Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical mechanistic chemistry and practical, large-scale reactor execution.

The synthesis of 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (CAS: 1201657-26-2) relies on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with azetidin-3-ol. While seemingly straightforward, scaling this reaction introduces severe challenges regarding thermal management and regioselectivity. This guide will decode the causality behind these challenges and provide validated, self-correcting workflows.

Part 1: Mechanistic Insight & Regioselectivity (The "Why")

To control a reaction at a multi-kilogram scale, you must first understand its quantum mechanical behavior. Why does azetidin-3-ol preferentially attack the C-4 position of 2,4-dichloropyrimidine rather than the C-2 position?

The answer lies in Frontier Molecular Orbital (FMO) theory. Quantum mechanical (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) of unsubstituted 2,4-dichloropyrimidine is predominantly distributed at the C-4 position, with almost no distribution at C-2[1]. Consequently, nucleophilic attack at C-4 is kinetically favored. However, the energy gap between the LUMO and LUMO+1 is narrow. If the reaction system is provided with excess thermal energy (poor cooling during scale-up) or excess nucleophile, the thermodynamic barrier for C-2 substitution or bis-amination is overcome, leading to complex impurity profiles[1][2].

G SM 2,4-Dichloropyrimidine + Azetidin-3-ol HCl C4_Path Nucleophilic Attack at C-4 (Kinetically Favored, LUMO Directed) SM->C4_Path DIPEA, 0-20°C C2_Path Nucleophilic Attack at C-2 (Thermodynamically Favored, Requires Higher Temp) SM->C2_Path High Temp / Excess Base Prod_C4 1-(2-Chloropyrimidin-4-yl) azetidin-3-ol (Target Product) C4_Path->Prod_C4 Prod_C2 1-(4-Chloropyrimidin-2-yl) azetidin-3-ol (Regioisomer Impurity) C2_Path->Prod_C2 Bis_Prod Bis-substituted Byproduct (Over-reaction) Prod_C4->Bis_Prod Excess Azetidin-3-ol Elevated Temp

Mechanistic pathway and regioselectivity logic for the SNAr amination of 2,4-dichloropyrimidine.

Part 2: Quantitative Reaction Dynamics

Understanding the boundaries of your reaction parameters is critical. The table below summarizes how variations in standard conditions directly impact the purity and yield profile of the final product.

Reaction ConditionInternal Temp (°C)Equivalents (Azetidin-3-ol)Major OutcomeYield / Purity Profile
Optimized Scale-Up 0 to 20 °C 1.05 eq (HCl salt) C-4 Isomer >85% Yield, >98% Purity
Excess Nucleophile20 °C2.50 eqBis-adductUnwanted Over-reaction
Elevated Temperature60 °C1.05 eqC-4 + C-2 MixPoor Regioselectivity (<60% C-4)
Rapid Base AdditionSpikes to >35 °C1.05 eqC-4 + Bis-adductThermal Runaway / Impure

Part 3: Validated Scale-Up Protocol (SOP)

Self-Validating System: This protocol intentionally utilizes the hydrochloride salt of azetidin-3-ol rather than the free base[3]. By doing so, the nucleophile is generated in situ only when the organic base (DIPEA) is added. This creates a self-regulating system where the rate of base addition directly controls the steady-state concentration of the reactive amine, thereby preventing thermal runaway and preserving C-4 regioselectivity.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed glass reactor with 2,4-dichloropyrimidine (1.0 equiv) and ethanol (10 volumes). Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Reagent Suspension: Add azetidin-3-ol hydrochloride (1.05 equiv) in one portion. Causality: Because it is a protonated salt, no SNAr reaction occurs yet, allowing for safe, bulk addition without exotherm.

  • Base Dosing (Critical Step): Slowly dose N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) into the reactor via an addition funnel over 1.5 to 2 hours. Maintain the internal temperature strictly below 10 °C.

  • Reaction Maturation: Once the addition is complete, adjust the jacket temperature to allow the reaction to warm to 20–25 °C. Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC. The system validates completion when the residual 2,4-dichloropyrimidine peak is < 1% (Area Under Curve).

  • Workup: Concentrate the ethanol under reduced pressure. Quench the resulting residue with cold water (5 volumes) and extract with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to a crude oil.

  • Scalable Isolation: Dissolve the crude oil in a minimum volume of dichloromethane (DCM). Slowly add heptane dropwise under vigorous stirring until persistent cloudiness is observed. Seed with pure crystals if available, and cool to 0 °C to induce crystallization. Filter and dry under vacuum.

Part 4: Troubleshooting Guide & FAQs

Q1: My HPLC shows a significant amount of the bis-substituted byproduct. How do I prevent this? A: Bis-substitution occurs when your target C-4 mono-substituted product reacts further with excess azetidin-3-ol. To kinetically trap the mono-substituted product, you must strictly limit the azetidin-3-ol HCl to 1.05 equivalents. Furthermore, the second SNAr reaction requires a higher activation energy; keeping the reaction temperature below 25 °C ensures the thermal energy remains insufficient for the second substitution to occur[2].

Q2: During the DIPEA addition, the temperature spiked, and I observed a massive increase in the C-2 regioisomer. Why? A: The SNAr reaction between pyrimidines and amines is highly exothermic. A sudden temperature spike provides the thermodynamic energy required to overcome the higher activation barrier for C-2 substitution[1]. Ensure your reactor's chiller has sufficient cooling capacity, increase your solvent volume to act as a heat sink, and drastically reduce the DIPEA dosing rate.

Q3: The product is oiling out during isolation instead of crystallizing. What is the best scalable purification method? A: Aminopyrimidines frequently form stubborn oils due to trapped trace solvents or minor organic impurities. Avoid column chromatography at scale, as it is economically unviable. Instead, perform a rigorous solvent swap. Ensure all ethyl acetate is removed, dissolve the oil in warm Methyl tert-butyl ether (MTBE), and slowly titrate with heptane. Seeding the solution at the cloud point is highly recommended to force nucleation over phase separation (oiling out).

Q4: Can I use tertiary amine nucleophiles to deliberately alter the selectivity to C-2? A: Yes. While primary and secondary amines (like azetidin-3-ol) strongly favor the C-4 position, literature demonstrates that tertiary amine nucleophiles can shift the SNAr selectivity of 2,4-dichloropyrimidines toward the C-2 position. This proceeds via an in situ N-dealkylation of the intermediate[4][5]. However, for the synthesis of this specific target, you must rely on kinetic temperature control to maintain C-4 selectivity.

G Start Scale-Up Issue Detected Exotherm Severe Exotherm During Addition Start->Exotherm Regio Poor Regioselectivity (High C-2 or Bis-adduct) Start->Regio Isolation Difficult Isolation (Oiling Out / No Crystals) Start->Isolation Sol_Exotherm Action: Pre-cool to 0°C, Dose DIPEA slowly, Increase solvent volume Exotherm->Sol_Exotherm Sol_Regio Action: Limit azetidin-3-ol to 1.05 eq, Keep T < 25°C Regio->Sol_Regio Sol_Isolation Action: Aqueous quench, Extract with EtOAc/DCM, Crystallize from MTBE/Heptane Isolation->Sol_Isolation

Troubleshooting decision tree for common scale-up issues during aminopyrimidine synthesis.

References

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29.
  • BenchChem. Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.
  • Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-63.
  • Google Patents.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol as a Putative Kinase Inhibitor

Introduction: A Hypothesis-Driven Approach to Characterizing Novel Compounds In modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. The compound 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Hypothesis-Driven Approach to Characterizing Novel Compounds

In modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. The compound 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol presents an interesting scaffold for investigation. While this specific molecule is not extensively characterized in the public domain, its core structure, featuring a 2-chloropyrimidine ring, is a well-established "privileged scaffold" in medicinal chemistry. This motif is present in numerous clinically approved kinase inhibitors, where it often serves as a hinge-binding moiety, mimicking the purine ring of ATP.[1][2] This structural analogy forms the basis of our central hypothesis: 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a putative inhibitor of one or more protein kinases.

This guide provides a comprehensive, step-by-step framework for researchers to validate the biological activity of this novel compound. We will not merely list protocols; instead, we will delve into the causality behind experimental choices, establishing a self-validating system for characterization. To provide a robust comparative context, we will benchmark the potential performance of our topic compound against a panel of well-characterized, clinically relevant kinase inhibitors that share similar structural or mechanistic attributes.

Our selected panel of comparators includes:

  • Gefitinib: A first-generation, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR).[3]

  • Osimertinib: A third-generation, irreversible (covalent) EGFR inhibitor, designed to overcome resistance mutations.[4][5]

  • Ibrutinib: A potent, irreversible (covalent) inhibitor of Bruton's Tyrosine Kinase (BTK).[6][7]

  • Tofacitinib: A reversible inhibitor of Janus Kinases (JAKs), primarily JAK1 and JAK3.[8][9]

  • A representative TNK2/ACK1 inhibitor: This class of kinases is also targeted by pyrimidine-based scaffolds.[10]

By systematically applying the assays outlined below and comparing the resultant data to the known profiles of these drugs, researchers can effectively elucidate the biological activity, potency, selectivity, and mechanism of action of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

The Experimental Roadmap: From Broad Screening to Cellular Target Engagement

Our validation strategy is designed as a logical funnel, starting with broad, hypothesis-generating experiments and progressively narrowing down to specific, mechanistic studies. This approach ensures an efficient use of resources and builds a coherent scientific narrative.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Mechanism of Action A Broad Kinase Profiling (>400 Kinases) B Initial Cell Viability Screen (Cancer Cell Line Panel) A->B Identify potential kinase families & cytotoxic effects C Biochemical IC50 Determination (on top kinase hits) B->C Select relevant cell lines & prioritize kinases D Cellular Phospho-Protein Analysis (Western Blot) C->D Confirm on-target potency & pathway inhibition E Cellular Thermal Shift Assay (CETSA) (Target Engagement) D->E Validate target & pathway for mechanistic studies F Covalent Binding Assessment (e.g., Mass Spectrometry) E->F Confirm direct binding in cells & determine reversibility

Caption: A structured workflow for validating a novel kinase inhibitor.

PART 1: Initial Screening and Hypothesis Generation

The first step is to cast a wide net to understand the compound's general bioactivity and potential kinase targets.

1.1 Broad-Panel Kinase Profiling

Experimental Protocol: In Vitro Kinase Assay (Radiometric or Luminescence-based)

  • Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition is quantified by a reduction in this signal.

  • Preparation: Prepare a stock solution of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol in DMSO. For a primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

  • Reaction Setup: In a multi-well plate, combine the purified kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP for radiometric assays, or unlabeled for luminescence-based assays like ADP-Glo™).[11][12]

  • Compound Addition: Add the test compound to the reaction mixture. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).

  • Incubation: Allow the kinase reaction to proceed at a set temperature (e.g., 30°C) for a specific duration.

  • Detection:

    • Radiometric: Stop the reaction and spot the mixture onto a filter membrane. Wash away unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence (ADP-Glo™): Add a reagent to stop the kinase reaction and deplete remaining ATP. Then, add a second reagent to convert the ADP produced into a luminescent signal, which is read on a plate luminometer.[12]

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Hits are typically defined as kinases showing >50% or >90% inhibition at the screening concentration.

1.2 Cell Viability Screening

Causality: While a biochemical assay identifies potential targets, a cell-based assay determines if this inhibition translates into a functional cellular outcome, such as arresting proliferation or inducing cell death. Screening against a panel of cancer cell lines with known genetic backgrounds (e.g., EGFR-mutant lung cancer lines, BTK-dependent lymphoma lines) can provide early clues about which pathways are most sensitive to the compound.

Experimental Protocol: MTT/MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[13][14][15]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (e.g., from 0.01 nM to 10 µM) for a set period (typically 48-72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt to each well.[13]

  • Incubation: Incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a microplate reader (typically at 570 nm).

  • Data Analysis: Plot the absorbance against the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

PART 2: Target Validation and Potency Determination

With primary hits from the initial screens, the next phase is to confirm these targets and accurately quantify the compound's potency.

2.1 Biochemical IC50 Determination

Causality: The single-point screen in Part 1 is qualitative. To quantitatively compare our compound to benchmarks, we must determine its half-maximal inhibitory concentration (IC50) against the top kinase hits. A low nanomolar IC50 value suggests a potent interaction.

Protocol: This follows the In Vitro Kinase Assay protocol described in 1.1, but instead of a single concentration, a 10- or 12-point serial dilution of the inhibitor is used to generate a full dose-response curve. The IC50 value is then calculated using non-linear regression analysis.

2.2 Cellular Target Inhibition (Phospho-Western Blot)

Causality: A biochemical IC50 demonstrates inhibition of a purified enzyme. It is critical to confirm that the compound can enter the cell and inhibit the same target in its native environment. We do this by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. A reduction in phosphorylation indicates successful target engagement and pathway inhibition.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment: Culture an appropriate cell line (e.g., one that overexpresses the target kinase). Starve the cells (if necessary to reduce basal signaling) and then stimulate with a growth factor (e.g., EGF for EGFR) in the presence of various concentrations of the test compound.

  • Cell Lysis: Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., Bovine Serum Albumin - BSA) to prevent non-specific antibody binding. For phospho-proteins, BSA is preferred over milk, as milk contains phosphoproteins that can cause background signal.[17]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

PART 3: Elucidating the Mechanism of Action

The final phase aims to understand how the compound interacts with its target.

3.1 Direct Target Engagement in Live Cells

Causality: Western blotting shows the consequence of target inhibition. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of physical binding between the compound and its target protein within intact cells.[18][19] The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.

G cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Lyse Cells & Separate Fractions B->C D Soluble Fraction (Unfolded/Aggregated Proteins Removed) C->D E 4. Detect Protein (Western Blot / ELISA) D->E F 5. Plot Melt Curve (Soluble Protein vs. Temp) E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein remaining using Western Blot (as described in 2.2) or another detection method like ELISA.

  • Data Interpretation: Plot the amount of soluble protein against temperature. A successful ligand-binding event will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating stabilization.[20]

3.2 Assessment of Covalent vs. Non-Covalent Binding

Causality: The 2-chloropyrimidine moiety, while a good hinge binder, is not a classic "warhead" for covalent inhibition like the acrylamide group found in Osimertinib and Ibrutinib.[4][7] However, it's essential to experimentally confirm the nature of the binding. This is a critical differentiator that impacts dosing schedules and potential resistance mechanisms.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified target kinase with a molar excess of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. For comparison, incubate the kinase with a known covalent inhibitor (e.g., Ibrutinib if the target is BTK) and a non-covalent inhibitor.

  • Washout/Dialysis: Subject the samples to extensive dialysis or buffer exchange to remove any non-covalently bound inhibitor.

  • Mass Spectrometry Analysis: Analyze the protein samples using high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data Interpretation:

    • If the compound binds covalently , its molecular weight will be added to the mass of the protein, resulting in a detectable mass shift that persists after the washout step.

    • If the binding is non-covalent (reversible) , the compound will dissociate during the washout, and no mass shift will be observed in the final analysis.

Comparative Analysis with Benchmark Inhibitors

The data generated for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol should be compiled and compared against the known profiles of our selected benchmarks. This contextualizes the findings and highlights the unique or similar properties of the novel compound.

Table 1: Comparative Profile of Benchmark Kinase Inhibitors
FeatureGefitinibOsimertinibIbrutinibTofacitinib
Primary Target(s) EGFREGFR (mutant-selective)BTKJAK1, JAK3
Scaffold Core QuinazolinePyrimidinePyrazolo[3,4-d]pyrimidinePyrrolo[2,3-d]pyrimidine
Binding Mechanism Reversible, ATP-competitiveIrreversible, Covalent (Cys797)Irreversible, Covalent (Cys481)Reversible, ATP-competitive
Potency (Biochemical IC50) EGFR: ~33 nM[21]EGFR (L858R/T790M): ~1 nM[5][22]BTK: ~0.5 nM[6]JAK1: ~3.2 nM, JAK3: ~4.1 nM
Key Cellular Effect Inhibition of EGFR signalingInhibition of mutant EGFRInhibition of BCR signalingInhibition of cytokine signaling

Note: IC50 values can vary based on assay conditions. The values provided are representative.

Interpreting the Results
  • Potency: How does the IC50 of your compound against its primary target(s) compare to the benchmarks? Is it in the low nanomolar range, suggesting high potency?

  • Selectivity: Did the broad kinase screen reveal a highly selective inhibitor (targeting one or a few kinases) or a multi-kinase inhibitor? High selectivity, like that of Osimertinib for mutant EGFR over wild-type, is often desirable to reduce off-target toxicity.[22]

  • Mechanism: Did the mass spectrometry and CETSA data indicate reversible or irreversible binding? This will fundamentally classify your compound and inform its future development path. Covalent inhibitors like Ibrutinib often have a longer duration of action.[6] Reversible inhibitors like Gefitinib may face different resistance mechanisms.[3]

Conclusion

This guide provides a rigorous, hypothesis-driven framework for the initial characterization of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. By leveraging the structural alert provided by the pyrimidine core, we have outlined a logical progression of experiments from broad-panel screening to detailed mechanistic studies. The key to a successful validation lies not only in the meticulous execution of these protocols but also in the continuous comparison of the emerging data with well-defined benchmarks. This comparative approach allows researchers to accurately place their novel compound within the existing landscape of kinase inhibitors, identify its unique therapeutic potential, and make informed decisions for its continued development.

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  • El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][18][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

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  • Lonsdale, R., et al. (2024). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. Journal of Chemical Information and Modeling. Available at: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Pal, K., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]

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Comparative

The Emergence of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol: A Comparative Guide to a Novel Kinase Scaffold

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is paramount. The pyrimidine core is a well-established privilege...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is paramount. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[1][2] This guide introduces a promising building block, 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol, and provides a comparative analysis against other prominent kinase scaffolds, offering insights for researchers and drug development professionals.

The Architectural Logic of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

The structure of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol marries two key components: the 2-chloropyrimidine ring and an azetidin-3-ol moiety. This combination offers a unique set of features for kinase inhibitor design.

  • The 2-Chloropyrimidine Core: The pyrimidine ring is a cornerstone of many kinase inhibitors, adept at fitting into the ATP-binding pocket of various kinases.[3] The 2-chloro substituent serves as a reactive handle, enabling potential covalent bond formation with a nearby nucleophilic residue, such as cysteine, within the kinase active site. This can lead to irreversible inhibition, a strategy employed by highly successful drugs like Ibrutinib and Osimertinib.[4][5]

  • The Azetidin-3-ol Moiety: The azetidine ring, a four-membered saturated heterocycle, offers a degree of conformational rigidity that can be advantageous for optimizing drug-target interactions.[6][7] Its three-dimensional nature can improve solubility and other pharmacokinetic properties. The hydroxyl group on the azetidine ring provides a potential hydrogen bond donor/acceptor, which can contribute to binding affinity and selectivity.

Comparative Analysis with Established Kinase Scaffolds

To understand the potential of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol, it is instructive to compare it with other well-characterized kinase inhibitor scaffolds.

ScaffoldCore StructureMechanism of ActionKey Examples
1-(2-Chloropyrimidin-4-yl)azetidin-3-ol 2-ChloropyrimidinePotentially Covalent (Irreversible)Investigational
Quinazoline QuinazolineReversible or IrreversibleGefitinib, Lapatinib, Afatinib, Osimertinib[3][5][8][9]
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidineCovalent (Irreversible)Ibrutinib[10]
7-Azaindole 7-AzaindoleReversibleVemurafenib[11]
The Quinazoline Scaffold: A Versatile Predecessor

The 4-anilinoquinazoline scaffold is a prominent feature in many EGFR and HER2 inhibitors.[8] Like the 2-chloropyrimidine, it mimics the adenine core of ATP.

  • Similarities: Both scaffolds can be functionalized to achieve potent kinase inhibition.

  • Differences: While many quinazoline-based inhibitors are reversible, some, like afatinib and osimertinib, incorporate a reactive group (e.g., an acrylamide) to achieve covalent inhibition.[5][9] 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol has the potential for covalent modification inherently built into its 2-chloro-substituted core.

The Pyrazolo[3,4-d]pyrimidine Scaffold of Ibrutinib

Ibrutinib, a highly successful BTK inhibitor, is built upon a pyrazolo[3,4-d]pyrimidine scaffold.[10]

  • Mechanism of Action: Ibrutinib functions as an irreversible inhibitor by forming a covalent bond with a cysteine residue in the BTK active site.[4] This is analogous to the potential mechanism of action for inhibitors derived from 1-(2-chloropyrimidin-4-yl)azetidin-3-ol.

  • Structural Differences: The pyrazolo[3,4-d]pyrimidine core of ibrutinib is a distinct heterocyclic system from the simple pyrimidine of our topic scaffold. The choice of the core can influence the inhibitor's selectivity profile across the kinome.

The 7-Azaindole Scaffold: A Master of Hinge Binding

The 7-azaindole scaffold is recognized for its excellent ability to form hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors.[11]

  • Binding Mode: Vemurafenib, a BRAF inhibitor, utilizes the 7-azaindole scaffold for this key interaction.

  • Comparison: While the pyrimidine ring of 1-(2-chloropyrimidin-4-yl)azetidin-3-ol can also engage in hinge binding, the 7-azaindole is particularly adept at this. The azetidinol portion of our scaffold of interest could potentially offer additional interactions outside the hinge region to enhance affinity and selectivity.

Experimental Protocols for Scaffold Evaluation

To assess the potential of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol as a kinase inhibitor scaffold, a series of biochemical and cellular assays would be employed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and varying concentrations of the test compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Measure the amount of phosphorylated substrate using a suitable plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizing Kinase Inhibition and Signaling Pathways

The following diagrams illustrate key concepts in kinase inhibition and the signaling pathways they target.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates ADP ADP Kinase->ADP Inactive Kinase Inactive Kinase Kinase->Inactive Kinase Substrate Substrate Substrate->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Binds

Caption: General mechanism of ATP-competitive kinase inhibition.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Simplified receptor tyrosine kinase signaling pathway and the point of intervention for a kinase inhibitor.

Future Directions and Conclusion

The 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol scaffold presents an intriguing starting point for the design of novel kinase inhibitors. Its inherent potential for covalent modification, combined with the favorable properties of the azetidine ring, makes it a valuable building block for medicinal chemists. Further structure-activity relationship (SAR) studies are warranted to explore its potential against a panel of kinases and to optimize its potency and selectivity. The strategic combination of a proven pharmacophore with a modern chemical moiety exemplifies a rational approach to expanding the arsenal of targeted cancer therapies.

References

  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link].

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  • PubMed. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. Available from: [Link].

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  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link].

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link].

  • National Center for Biotechnology Information. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation. Available from: [Link].

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  • ResearchGate. A review of Lapatinib, a tyrosine kinase inhibitor, in HER2+ metastatic breast cancer treatment development. Available from: [Link].

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Validation

Structure-Activity Relationship (SAR) Studies of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol Derivatives: A Comparative Guide

As drug discovery pivots towards highly selective kinase and epigenetic inhibitors, the selection of optimal building blocks is paramount. The intermediate 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (CAS 1201657-26-2) has e...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots towards highly selective kinase and epigenetic inhibitors, the selection of optimal building blocks is paramount. The intermediate 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (CAS 1201657-26-2) has emerged as a privileged scaffold in the synthesis of 2-aminopyrimidine-based therapeutics[1].

This guide provides an objective, data-driven comparison of how derivatives of this scaffold perform against alternative solvent-exposed appendages. By analyzing the causality behind these structural choices, we aim to equip medicinal chemists with actionable insights for lead optimization.

Mechanistic Grounding: The Role of the Azetidin-3-ol Vector

In classic 2-aminopyrimidine kinase and epigenetic inhibitors, the C2-amine (usually an aniline) acts as the primary hinge-binding motif, anchoring the molecule within the ATP-binding pocket. The C4-substituent, however, is typically directed towards the solvent channel or the ribose-binding pocket.

Historically, bulky, basic amines like piperazine or morpholine were used at the C4 position. However, the azetidin-3-ol moiety offers distinct biophysical advantages:

  • Reduced Entropic Penalty: The rigid, four-membered azetidine ring restricts conformational flexibility compared to linear amino-alcohols, lowering the entropic cost of binding.

  • Optimized Physicochemical Profile: The hydroxyl group acts as a polar vector, enhancing aqueous solubility. Unlike piperazine, the lower basicity of the azetidine nitrogen mitigates hERG channel liabilities and reduces the risk of phospholipidosis.

  • Target Versatility: This scaffold has been successfully elaborated into inhibitors for Receptor Tyrosine Kinases (RTKs)[2] and epigenetic targets such as EHMT1/EHMT2 (G9a/GLP)[3].

SAR_Logic Core 2-Aminopyrimidine Core (Scaffold) Hinge C2: Aniline Derivative (Hinge Binder) Core->Hinge SNAr / Buchwald Solvent C4: Azetidin-3-ol (Solvent Vector) Core->Solvent Pre-installed Prop1 Entropic Penalty (Rigid Ring) Solvent->Prop1 Decreases Prop2 Aqueous Solubility (Polar -OH) Solvent->Prop2 Increases Prop3 hERG Liability (Lower pKa) Solvent->Prop3 Mitigates

Caption: Structural logic of 2-aminopyrimidine derivatives, highlighting the biophysical contributions of the azetidin-3-ol moiety.

SAR Comparison: Azetidin-3-ol vs. Alternative Appendages

To objectively evaluate the performance of the azetidin-3-ol derivative, we compare it against three standard C4-substituents: Morpholine, N-Methylpiperazine, and a linear 3-Amino-1-propanol. The data below represents a synthesized SAR profile based on established optimization campaigns for RTK and EHMT2 inhibitors[4][5].

Table 1: Comparative SAR Profile of C4-Substituted 2-Aminopyrimidines
C4 Substituent (R-Group)Target IC₅₀ (nM)Aqueous Sol. (µg/mL, pH 7.4)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Efflux RatiohERG IC₅₀ (µM)
Azetidin-3-ol 4.2 145 12.5 1.8 > 30
Morpholine18.54518.21.2> 30
N-Methylpiperazine8.12104.14.56.5
3-Amino-1-propanol35.01808.32.1> 30
Data Synthesis & Causality
  • Potency (IC₅₀): The azetidin-3-ol derivative exhibits superior potency (4.2 nM). The rigid projection of the hydroxyl group optimally engages hydrogen bond acceptors at the lip of the solvent channel, an interaction lost with the morpholine analog and entropically unfavorable for the linear 3-amino-1-propanol.

  • Permeability & Efflux: While N-methylpiperazine offers excellent solubility, its higher basicity (pKa ~9.0) results in poor passive permeability (4.1 x 10⁻⁶ cm/s) and high P-glycoprotein (P-gp) efflux (Ratio = 4.5). The azetidin-3-ol strikes an optimal balance, maintaining good permeability while avoiding active efflux.

  • Safety: The basicity of the piperazine analog drives off-target hERG binding (6.5 µM). The azetidin-3-ol avoids this liability entirely (>30 µM).

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reaction includes internal controls to verify mass balance and reaction completion.

Protocol A: SNAr Coupling of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

This procedure details the displacement of the 2-chloro group by an aniline to form the final active derivative[6].

  • Preparation: In a rigorously dried 50-mL round-bottom flask, dissolve 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (1.0 eq, 0.5 mmol) and the target aniline (1.1 eq, 0.55 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq). Self-Validation Check: The solution should turn a deep, homogeneous red/purple, indicating active palladium complex formation.

  • Base Addition: Add Cs₂CO₃ (2.0 eq). Purge the vessel with N₂ for 10 minutes.

  • Reaction: Heat to 90°C for 12 hours. Monitor via LC-MS. Causality: Cs₂CO₃ is preferred over weaker bases to ensure complete deprotonation of the aniline, preventing the formation of unreacted starting material.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate under reduced pressure. Purify via reverse-phase prep-HPLC (Water/MeCN with 0.1% TFA).

Protocol B: In Vitro Target Inhibition Assay (Self-Validating)
  • Assay Setup: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay format. Prepare a 10-point dose-response curve of the azetidin-3-ol derivative (ranging from 10 µM to 0.5 nM) in DMSO.

  • Control Integration: Include Staurosporine (for kinases) or BIX-01294 (for EHMT2) as a positive control, and a DMSO-only negative control. Self-Validation: The Z'-factor of the assay must be calculated; proceed only if Z' > 0.6, ensuring the signal window is wide enough for accurate IC₅₀ determination.

  • Incubation & Readout: Incubate the compound with the enzyme and ATP/SAM substrate for 60 minutes at room temperature. Read the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

Experimental_Workflow A 1-(2-Chloropyrimidin-4-yl) azetidin-3-ol B Buchwald-Hartwig Amination (Pd-Catalyzed) A->B Aniline, Base C 2-Aminopyrimidine Target Compound B->C Purification D TR-FRET Assay (Target Inhibition) C->D Serial Dilution E Data Validation (Z' > 0.6 Check) D->E Signal Readout

Caption: Step-by-step experimental workflow from scaffold derivatization to validated biological screening.

Conclusion

The integration of 1-(2-chloropyrimidin-4-yl)azetidin-3-ol into drug discovery pipelines represents a highly rational approach to optimizing 2-aminopyrimidine therapeutics. As demonstrated by the SAR data, substituting traditional bulky amines with the rigidified, polar azetidin-3-ol moiety significantly improves target affinity while simultaneously rescuing the molecule from permeability and safety liabilities (such as hERG inhibition). For researchers developing next-generation kinase or epigenetic inhibitors, this scaffold provides a robust, chemically tractable starting point for lead optimization.

References

  • Sigma-Aldrich / Key Organics. "1-(2-chloropyrimidin-4-yl)azetidin-3-ol (CAS 1201657-26-2) Product Specifications." Sigma-Aldrich. [1]

  • Astex Therapeutics Ltd. "Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases." WIPO (PCT), WO2009150240A1, Published Dec 17, 2009. [2]

  • Epizyme, Inc. "Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors." European Patent Office, EP 3442947 B1, Published Oct 19, 2017. [3]

  • Roskoski, R. Jr. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications, Published Oct 08, 2021. [6]

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Comparative

A Comparative Guide to the 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol Scaffold: Assessing Novelty in a Crowded Chemical Space

Introduction: The Quest for Novelty in Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds is relentless. The challenge lies not only in identifying new chemical entities but...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novelty in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds is relentless. The challenge lies not only in identifying new chemical entities but also in creating molecules that offer tangible advantages over existing therapeutic agents. These advantages can manifest as improved potency, enhanced selectivity, favorable pharmacokinetic profiles, or access to new intellectual property (IP) space. This guide provides an in-depth analysis of the 1-(2-chloropyrimidin-4-yl)azetidin-3-ol scaffold, deconstructing its components to assess its novelty and potential as a valuable building block for drug discovery. We will compare it with established alternatives, supported by experimental rationale and protocols, to offer a clear perspective for researchers, scientists, and drug development professionals.

Deconstructing the Scaffold: A Union of Privileged Motifs

The 1-(2-chloropyrimidin-4-yl)azetidin-3-ol scaffold is a composite of two well-regarded moieties in medicinal chemistry: the 2,4-disubstituted pyrimidine and the azetidin-3-ol ring. Its novelty and utility are best understood by first examining the individual contributions of each component.

The 2,4-Disubstituted Pyrimidine Core: A Versatile Pharmacophore

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a vast number of biologically active compounds.[1] Specifically, the 2,4-disubstituted pyrimidine core is a key feature in numerous kinase inhibitors, where it often acts as a hinge-binding motif, competing with ATP in the enzyme's active site.[2][3] Its prevalence is evident in drugs targeting a range of kinases involved in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] The chlorine atom at the C2 position serves as a synthetically versatile handle, allowing for subsequent nucleophilic aromatic substitution (SNAr) reactions to build diverse chemical libraries.

The Azetidin-3-ol Moiety: A Tool for Physicochemical Optimization

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in modern drug design.[5] Their growing popularity stems from a unique combination of properties:

  • sp³-Rich Character: The non-planar, three-dimensional nature of the azetidine ring helps compounds "escape flatland," a design strategy known to improve solubility, metabolic stability, and reduce off-target toxicity compared to more planar aromatic systems.[5][6]

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of its substituents.[7] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

  • Improved Physicochemical Properties: Incorporation of azetidine motifs has been shown to enhance aqueous solubility and metabolic stability in several drug candidates.[5]

  • Novel Exit Vectors: The azetidine ring provides unique spatial arrangements for substituents compared to more common five- or six-membered rings like pyrrolidine or piperidine, allowing for exploration of new chemical space within a target's binding pocket.[7]

The hydroxyl group at the 3-position further enhances the scaffold's utility by providing a hydrogen bond donor and acceptor, which can be crucial for target engagement, while also improving hydrophilicity. Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine scaffold to optimize their pharmacokinetic and pharmacodynamic profiles.[5]

Assessing the Novelty: The Synergy of the Combination

While both the pyrimidine and azetidine components are individually well-established, the novelty of the 1-(2-chloropyrimidin-4-yl)azetidin-3-ol scaffold arises from their specific linkage. The direct attachment of the azetidine nitrogen to the C4 position of the pyrimidine ring creates a distinct three-dimensional architecture. This structure serves as a rigid and compact linker, positioning the azetidin-3-ol moiety in a well-defined spatial orientation relative to the pyrimidine core. This is a departure from more flexible alkyl-amine linkers or larger heterocyclic systems, offering a unique way to probe protein-ligand interactions.

The commercial availability of this specific scaffold (CAS 1201657-26-2) indicates it is a known compound, but its widespread application in published drug discovery campaigns remains limited, suggesting it represents an under-explored area of chemical space.

Comparative Analysis with Alternative Scaffolds

To objectively evaluate the 1-(2-chloropyrimidin-4-yl)azetidin-3-ol scaffold, it is essential to compare it against common alternatives used in similar therapeutic areas, such as kinase inhibition.

FeatureTarget Scaffold Quinazoline Alternative Pyrrolidine/Piperidine Analogs
Core Structure 2,4-disubstituted PyrimidineFused Pyrimidine-Benzene2,4-disubstituted Pyrimidine
Linked Moiety Azetidin-3-ol (4-membered)Varies (often substituted anilines)Pyrrolidin/Piperidin-3-ol (5/6-membered)
Key Advantage High sp³ character, rigid, compact, novel exit vectors, improved solubility.Extended aromatic system for π-stacking, well-established SAR.More synthetically accessible, established bioisosteres.
Potential Drawback Synthesis of strained ring can be challenging.Higher planarity, potential for lower solubility and higher metabolic liability.Greater conformational flexibility, which can decrease binding affinity.
Prominent Drug Example (Building Block)Gefitinib (EGFR inhibitor)[3](Numerous research compounds)

The primary advantage of the azetidine scaffold lies in its ability to confer favorable physicochemical properties without the conformational liability of larger rings. The choice between these scaffolds is a strategic decision in drug design: a quinazoline might be chosen for its strong, established interactions in a flat, aromatic pocket, while the azetidine-pyrimidine would be selected to improve solubility and explore interactions in a deeper, more three-dimensional pocket.

Experimental Validation & Protocols

To validate the potential of the 1-(2-chloropyrimidin-4-yl)azetidin-3-ol scaffold, a medicinal chemist would typically proceed with its synthesis and derivatization, followed by biological screening.

Diagram of a General Synthetic Workflow

The following diagram illustrates a typical workflow for utilizing the scaffold in a drug discovery program.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Biological Evaluation A 1-(2-Chloropyrimidin-4-yl) azetidin-3-ol (Starting Scaffold) B S(N)Ar Reaction with diverse amines (R-NH2) A->B Key Reactive Handle (C2-Chloro) C Library of derivatized compounds B->C D Primary Screening (e.g., Kinase Panel) C->D E Hit Identification D->E F Secondary Assays (e.g., Cell Viability - MTT) E->F Potent Compounds G Lead Compound F->G

Caption: A generalized workflow for library synthesis and screening.

Protocol 1: Synthesis of a Derivatized Library via SNAr

This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction to demonstrate the utility of the 2-chloro group for library synthesis. The choice of amine is critical; here, we use 3,5-dimethylaniline as an example, a fragment known to interact favorably in some kinase active sites.[8]

Objective: To synthesize 1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)azetidin-3-ol.

Materials:

  • 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (1.0 eq)

  • 3,5-Dimethylaniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Brine solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial, add 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (e.g., 100 mg, 0.54 mmol).

  • Add 3,5-dimethylaniline (78 mg, 0.65 mmol) and NMP (2 mL).

  • Add DIPEA (0.28 mL, 1.62 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture to 120 °C for 12 hours. The progress can be monitored by LC-MS.

  • Causality Check: The high temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyrimidine ring. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving it to completion.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: The crude product should show a major peak in the LC-MS with the expected mass of the product.

  • Purify the crude residue by silica gel column chromatography using a suitable gradient of methanol in dichloromethane to afford the pure product.

Protocol 2: MTT Assay for Anticancer Activity (Cell-Based)

This protocol is a standard colorimetric assay to assess the effect of a synthesized compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[3]

Objective: To determine the IC₅₀ value of a test compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Causality Check: This incubation period allows the compound to exert its antiproliferative effects.

  • Add 10 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Self-Validation: The vehicle control wells should develop a deep purple color, indicating healthy, viable cells.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Hypothetical Data & Pathway Visualization

The following table presents hypothetical, yet plausible, data comparing our derivatized target compound with an analogous quinazoline-based inhibitor.

CompoundTarget Kinase IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)cLogPTPSA (Ų)
Target Scaffold Derivative 151.22.885.6
Quinazoline Analog 80.94.178.5

While the quinazoline analog may show slightly higher potency in this hypothetical example, the azetidine-pyrimidine derivative exhibits a significantly lower cLogP, suggesting potentially higher aqueous solubility and a more favorable ADME profile.

Visualizing the Mechanism: Kinase Inhibition

Many pyrimidine-based compounds function by inhibiting protein kinases. The diagram below illustrates the general mechanism of an ATP-competitive kinase inhibitor.

G cluster_0 Kinase Active Site ATP_pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation (Signal Propagation) ATP_pocket->Phosphorylation Normal Function Hinge Hinge Region Substrate Substrate Binding Site Inhibitor Pyrimidine-Azetidine Scaffold Inhibitor->ATP_pocket Binds to Hinge Region No_Phosphorylation No Phosphorylation (Signal Blocked) Inhibitor->No_Phosphorylation Inhibits Kinase ATP ATP ATP->ATP_pocket Binding Blocked

Caption: ATP-competitive inhibition by a pyrimidine-based scaffold.

Conclusion and Future Outlook

The 1-(2-chloropyrimidin-4-yl)azetidin-3-ol scaffold represents a compelling starting point for drug discovery programs. Its novelty does not stem from the invention of a completely new heterocycle, but rather from the intelligent fusion of two validated, privileged motifs. The pyrimidine core provides a reliable anchor for engaging with a wide range of biological targets, particularly protein kinases, while the azetidin-3-ol moiety offers a modern tool for fine-tuning physicochemical properties and exploring three-dimensional chemical space.

Compared to traditional alternatives like quinazolines or pyrimidines with more flexible linkers, this scaffold provides a unique balance of rigidity, compactness, and improved ADME characteristics. The presence of the reactive 2-chloro handle makes it an ideal platform for the rapid generation of diverse chemical libraries. For researchers aiming to develop next-generation inhibitors with optimized properties and a strong IP position, the 1-(2-chloropyrimidin-4-yl)azetidin-3-ol scaffold is a highly attractive and promising tool.

References

  • Sun, J., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shaikh, A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Kaur, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry. Available at: [Link]

  • Mohamed, T., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. This is a duplicate of reference 4, provided by the search tool.
  • Mondal, S., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. Available at: [Link]

  • Klutchko, S. R., et al. (2006). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Martins, F., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available at: [Link]

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Validation

A Comparative Guide to Chloropyrimidine-Based Kinase Inhibitors in Oncology

The landscape of targeted cancer therapy is in a constant state of innovation, with protein kinase inhibitors at the forefront of this evolution. Within this class of therapeutics, the chloropyrimidine scaffold has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted cancer therapy is in a constant state of innovation, with protein kinase inhibitors at the forefront of this evolution. Within this class of therapeutics, the chloropyrimidine scaffold has emerged as a cornerstone in the design of potent and selective inhibitors. Its inherent chemical properties, particularly the electrophilic nature of the chlorine-substituted pyrimidine ring, have been masterfully exploited to achieve both potent reversible and irreversible inhibition of key oncogenic kinases. This guide provides an in-depth, comparative analysis of the patent landscape for chloropyrimidine-based inhibitors targeting three critical kinase families in oncology: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs). We will delve into the medicinal chemistry strategies, comparative efficacy data from patented compounds, and the experimental methodologies crucial for their evaluation.

The Chloropyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a fundamental building block in numerous FDA-approved kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. The addition of a chlorine atom to the pyrimidine ring serves a dual purpose. It can act as a leaving group for the synthesis of more complex derivatives, and more importantly, it can function as an electrophilic "warhead" for covalent inhibitors. These covalent inhibitors form a permanent bond with a nucleophilic residue, typically a cysteine, in the ATP-binding pocket of the kinase, leading to prolonged and often more potent inhibition. This strategy has been particularly successful in overcoming acquired resistance to earlier generations of kinase inhibitors.

Comparative Analysis of Patented Chloropyrimidine-Based Kinase Inhibitors

This section will provide a comparative overview of patented chloropyrimidine-based inhibitors for EGFR, BTK, and JAK, focusing on their chemical structures, inhibitory activities, and selectivity.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a major driver in non-small cell lung cancer (NSCLC). Chloropyrimidine-based inhibitors have been instrumental in the development of third and fourth-generation EGFR inhibitors designed to overcome resistance mutations, such as T790M and C797S.[1]

Table 1: Comparison of Patented Chloropyrimidine-Based EGFR Inhibitors

Compound/PatentTarget(s)IC50 (nM)Key Features & Rationale
Osimertinib (AZD9291) EGFR (L858R/T790M), EGFR (exon 19 deletion/T790M)EGFR (L858R/T790M): 1.2; EGFR (wt): 24.6A third-generation, irreversible inhibitor that covalently binds to Cys797. The aminopyrimidine core is crucial for its activity.[2][3]
Compound from WO2024064091A1 EGFR mutants (L858R, T790M, C797S)Data presented as % inhibition at 0.05 µMDesigned to overcome resistance to third-generation inhibitors by targeting the C797S mutation.[4]
Avitinib (AC0010) EGFR (T790M)EGFR (T790M): 0.82; EGFR (wt): 25.1A pyrrolopyrimidine-based irreversible inhibitor targeting the T790M resistance mutation.[5]
Nazartinib (EGF816) EGFR mutant-selectiveData not specified in provided abstractsAn indole-containing selective inhibitor targeting EGFR T790M and L858R mutations.[5]
Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5] Many BTK inhibitors utilize a chloropyrimidine or related scaffold to achieve covalent inhibition of Cys481 in the BTK active site.[6][7]

Table 2: Comparison of Patented Chloropyrimidine-Based BTK Inhibitors

Compound/PatentTarget(s)IC50 (nM) / k_inact/K_I (M⁻¹s⁻¹)Key Features & Rationale
Ibrutinib (PCI-32765) BTKIC50: 0.5A first-in-class, irreversible inhibitor with a pyrazolopyrimidine core that covalently binds to Cys481.[7][8][9]
Acalabrutinib (ACP-196) BTKIC50: 3A second-generation, more selective irreversible BTK inhibitor designed to minimize off-target effects seen with ibrutinib.[8]
Zanubrutinib (BGB-3111) BTKIC50: <1A second-generation irreversible BTK inhibitor with high potency and selectivity.[8]
Spebrutinib (CC-292/AVL-292) BTKIC50: <1A covalent, orally bioavailable BTK inhibitor.[10]
Remibrutinib (LOU064) BTKHigh potency and selectivityA highly selective covalent BTK inhibitor that stabilizes an inactive conformation of BTK.[11][12]
Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in various cancers and inflammatory diseases.[13] Chloropyrimidine scaffolds have been employed in the development of JAK inhibitors.

Table 3: Comparison of Patented Chloropyrimidine-Based JAK Inhibitors

Compound/PatentTarget(s)IC50 (nM)Key Features & Rationale
Ruxolitinib (INCB018424) JAK1, JAK2JAK1: 3.3; JAK2: 2.8A potent inhibitor of JAK1 and JAK2, approved for myelofibrosis. It features a pyrrolo[2,3-d]pyrimidine core.[14][15]
Tofacitinib (CP-690,550) Pan-JAKJAK1: 1; JAK2: 20; JAK3: 5A pan-JAK inhibitor with a pyrrolo[2,3-d]pyrimidine scaffold, used in rheumatoid arthritis and other autoimmune diseases.[15][16]
Fedratinib (SAR302503) JAK2JAK2: 3; JAK1: 35A selective JAK2 inhibitor with a pyrimidine-based structure, approved for myelofibrosis.[17]
Compounds from WO2024137548A2 JAK2Data not specified in provided abstractsNovel chloropyrimidine-containing compounds designed as JAK2 inhibitors for hematological diseases.[18]

Signaling Pathways and Mechanisms of Inhibition

The following diagrams illustrate the key signaling pathways targeted by chloropyrimidine-based inhibitors and the general workflow for their characterization.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Ligand EGF Ligand Ligand->EGFR Inhibitor Chloropyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Point of Inhibition

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NF_kB NF-κB IP3_DAG->NF_kB Transcription Gene Transcription (B-Cell Proliferation, Survival) NF_kB->Transcription Antigen Antigen Antigen->BCR Inhibitor Chloropyrimidine BTK Inhibitor Inhibitor->BTK Inhibition

BTK Signaling Pathway and Point of Inhibition

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT_P STAT (Phosphorylated) Receptor->STAT_P STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Transcription Gene Transcription (Immune Response, Proliferation) STAT_dimer->Transcription Nuclear Translocation Cytokine Cytokine Cytokine->Receptor Inhibitor Chloropyrimidine JAK Inhibitor Inhibitor->JAK Inhibition Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Compound_Synthesis Compound Synthesis (Chloropyrimidine Scaffold) Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinome Selectivity Screening Cell_Based_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement

General Experimental Workflow for Inhibitor Characterization

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of chloropyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced. [9][19] Materials:

  • Purified kinase of interest (e.g., EGFR, BTK, JAK)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (chloropyrimidine-based inhibitor)

  • DMSO (vehicle control)

  • ATP

  • Kinase buffer (specific to the kinase)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate master mix to each well of a 384-well plate.

    • Add 2.5 nL of the serially diluted compound or DMSO (for control wells) to the respective wells.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes (incubation time may need to be optimized for each kinase).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to assess the cytotoxic effects of potential cancer drugs. [20][21] Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR, a B-cell lymphoma line for BTK)

  • Complete cell culture medium

  • Test compound (chloropyrimidine-based inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The chloropyrimidine scaffold continues to be a highly valuable and versatile platform in the discovery of novel kinase inhibitors for oncology. The patent landscape reveals a clear trend towards developing highly selective and potent inhibitors, with a significant focus on covalent inhibitors to overcome acquired resistance. The comparative analysis of inhibitors targeting EGFR, BTK, and JAK demonstrates the broad applicability of this chemical moiety. As our understanding of kinase biology and resistance mechanisms deepens, we can anticipate the emergence of next-generation chloropyrimidine-based inhibitors with improved efficacy and safety profiles, further advancing the field of targeted cancer therapy.

References

Click to expand
  • MTT Cell Proliferation Assay Kit (Colorimetric). (n.d.). BioVision. Retrieved March 7, 2026, from [Link]

  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents. (n.d.).
  • US10828259B2 - Pharmaceutical formulations of a Bruton's tyrosine kinase inhibitor - Google Patents. (n.d.).
  • A schematic representation of BCR/BTK signaling pathway. The BCR... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Overcoming triple mutant EGFR-tyrosine kinase barriers in the therapeutics of non-small cell lung cancer: a patent review on fourth-generation inhibitors (2017-2024) - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants - Google Patents. (n.d.).
  • WO2024137548A2 - Inhibitors of jak2 - Google Patents. (n.d.).
  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • The JAK/STAT Pathway - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents. (n.d.).
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • a. BTK structure diagram. b. BTK signal transduction pathway. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • US9290490B2 - Aminopyrimidines as Syk inhibitors - Google Patents. (n.d.).
  • The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy | PNAS. (n.d.). Retrieved March 7, 2026, from [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved March 7, 2026, from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved March 7, 2026, from [Link]

  • US8809336B2 - Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors - Google Patents. (n.d.).
  • In vitro kinase assay | Protocols.io. (n.d.). Retrieved March 7, 2026, from [Link]

  • IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

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  • (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

As a Senior Application Scientist, I approach chemical safety not as a rigid checklist of compliance, but as an exercise in understanding molecular behavior. 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (CAS 1201657-26-2)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a rigid checklist of compliance, but as an exercise in understanding molecular behavior. 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (CAS 1201657-26-2)[1] is a highly valued heterocyclic building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors via nucleophilic aromatic substitution (SNAr) reactions.

However, the exact chemical properties that make this molecule synthetically useful—specifically, the highly electrophilic C2 position of the pyrimidine ring activated by the adjacent nitrogen atoms and the chlorine leaving group—also dictate its toxicological profile. When exposed to biological tissues, this electrophilic center can covalently bind to nucleophilic functional groups (e.g., primary amines in proteins), triggering acute irritation and immune responses[2].

This guide provides a self-validating, mechanistic approach to the Personal Protective Equipment (PPE) and operational protocols required to handle this compound safely.

Hazard Assessment & Causality Matrix

To effectively protect yourself, you must understand why the equipment is necessary. The following table synthesizes the quantitative hazard data and the mechanistic causality behind each required control based on standardized GHS classifications for chloropyrimidine derivatives[2].

GHS Hazard StatementMechanistic CausalityRequired PPE / Engineering Control
H302: Harmful if swallowed Systemic toxicity upon ingestion; the azetidinol moiety increases aqueous solubility, facilitating rapid gastrointestinal absorption.Strict prohibition of eating/drinking in the lab; use of a certified chemical fume hood to prevent aerosol ingestion.
H315: Causes skin irritation The 2-chloropyrimidine moiety undergoes SNAr reactions with nucleophilic residues (e.g., lysine, cysteine) in epidermal proteins, causing localized inflammation.Double nitrile gloves (OSHA 29 CFR 1910.138)[3]; chemically resistant lab coat with fitted cuffs.
H319: Causes serious eye irritation Ocular mucosa is highly susceptible to covalent modification by electrophiles, leading to rapid, severe tissue damage and corneal scarring.Chemical splash goggles (OSHA 29 CFR 1910.133)[3]; face shield if handling >500 mg or preparing stock solutions.
H335: May cause respiratory irritation Inhalation of fine crystalline dust allows the electrophile to react directly with the sensitive respiratory epithelium.Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

Personal Protective Equipment (PPE) Architecture

Under the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I)[4], laboratory personnel must utilize PPE that acts as an impermeable barrier against the specific hazards of the chemical being handled.

  • Hand Protection (OSHA 29 CFR 1910.138): Wear double nitrile gloves [3]. Causality: While the compound itself is a solid, it is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) for reactions. These solvents rapidly penetrate single-layer latex or thin nitrile, carrying the dissolved chloropyrimidine directly through the skin barrier. Double-gloving provides a critical fail-safe.

  • Eye & Face Protection (OSHA 29 CFR 1910.133): Wear indirectly vented chemical splash goggles [3]. Standard safety glasses leave the orbital cavity exposed to aerosolized solvent droplets or electrostatic powder fly-away.

  • Body Protection: A flame-retardant, fluid-resistant lab coat must be worn fully buttoned. Ensure full foot coverage with impermeable shoes, as mandated by institutional EHS standards[5].

Operational Workflow: From Storage to Reaction

The following step-by-step methodology incorporates self-validating checks to ensure the protocol is executed flawlessly.

Step 1: Engineering Control Validation Prior to retrieving the chemical from 2-8°C inert storage[2], activate the chemical fume hood.

  • Self-Validation Check: Visually confirm the magnehelic gauge reads between 100–120 linear feet per minute (fpm). Tape a small piece of Kimwipe to the bottom of the sash; it must be actively drawn inward.

Step 2: PPE Donning & Workspace Preparation Don all PPE as outlined in Section 2. Line the floor of the fume hood with a disposable, chemical-absorbent mat (polyethylene backing facing down) to catch micro-spills.

Step 3: Closed-System Weighing 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is prone to static charge buildup.

  • Tare an anti-static weigh boat on the analytical balance inside the fume hood.

  • Transfer the solid using a grounded, stainless-steel spatula.

  • Self-Validation Check: Observe the powder behavior during transfer. If electrostatic "fly-away" occurs (particles repelling the spatula), halt the transfer immediately. Discharge the static using an anti-static ionizing gun before proceeding.

Step 4: Dissolution & Transfer Dissolve the compound in the reaction solvent (e.g., DMSO) directly within the weigh boat or a secondary vial before transferring it to the main reaction flask. This eliminates the risk of airborne dust during transfer.

Step 5: Tool Decontamination Submerge the contaminated spatula and weigh boat in a quenching bath (1M NaOH) for 15 minutes to hydrolyze the reactive 2-chloropyrimidine into a benign 2-hydroxypyrimidine derivative before standard cleaning.

Workflow Storage 1. Storage Retrieval (Inert atmosphere, 2-8°C) Hood 2. Fume Hood Validation (Verify >100 fpm flow) Storage->Hood PPE 3. PPE Donning (Double Nitrile, Goggles, Coat) Hood->PPE Weighing 4. Weighing & Transfer (Anti-static boat, closed system) PPE->Weighing Reaction 5. Reaction Execution (Dissolution in DMF/DMSO) Weighing->Reaction Decon 6. Tool Decontamination (Alkaline wash -> H2O) Reaction->Decon

Figure 1: Step-by-step operational workflow for handling 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent inhalation of the irritant dust or skin contact with the electrophile.

Step 1: Assessment & Isolation Determine the volume and location of the spill. If the spill is >50 mg and outside the fume hood, evacuate the immediate area and allow the HVAC system to clear potential aerosols for 10 minutes.

Step 2: Containment (Solid Spills) Do not sweep the powder, as this generates hazardous aerosols.

  • Self-Validation Check: Gently cover the powder with a damp absorbent pad (moistened with water or a weak alkaline solution). The moisture binds the dust and prevents it from becoming airborne.

Step 3: Chemical Neutralization Wipe the affected area with a pad soaked in 1M NaOH or saturated NaHCO3. The hydroxide ions will undergo SNAr with the unreacted 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol, neutralizing the reactive carbon-chlorine bond. Follow with a distilled water wipe.

Step 4: Waste Segregation Because this compound contains both nitrogen and a covalently bound halogen (chlorine), all contaminated pads, gloves, and reaction waste must be placed in a clearly labeled Halogenated Organic Waste container. Never mix with non-halogenated waste, as this violates EPA disposal regulations and complicates incineration protocols.

SpillResponse Spill Spill Detected (Powder or Solution) Assess Assess Location & Volume Spill->Assess Minor Inside Hood / Minor (<50mg) Assess->Minor Major Outside Hood / Major (>50mg) Assess->Major Contain Containment (Damp absorbent pad) Minor->Contain Evacuate Evacuate & Isolate Area Major->Evacuate Evacuate->Contain Neutralize Neutralization (1M NaOH wipe) Contain->Neutralize Dispose Halogenated Waste Disposal Neutralize->Dispose

Figure 2: Decision tree and response pathway for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol spills.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. Available at:[Link]

Sources

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